2-Fluoro-4-methylbenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBFDPOFXLVGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380967 | |
| Record name | 2-Fluoro-4-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518070-29-6 | |
| Record name | 2-Fluoro-4-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-methylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Fluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 2-Fluoro-4-methylbenzenesulfonyl chloride. This versatile compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its unique substitution pattern influences its reactivity and the properties of its derivatives, making it a subject of interest for researchers in medicinal chemistry and organic synthesis.
Core Physical and Chemical Properties
This compound is a solid at room temperature with a high boiling point, characteristic of sulfonyl chlorides with similar molecular weights.[1] It is sensitive to moisture and should be stored in dry conditions to prevent hydrolysis to the corresponding sulfonic acid.[1] The presence of a fluorine atom at the ortho position increases the electrophilicity of the sulfonyl group, while the methyl group at the para position provides a slight electron-donating effect, collectively influencing its reactivity.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO₂S | [1] |
| Molecular Weight | 208.64 g/mol | [1] |
| Density | 1.423 g/cm³ | [1] |
| Boiling Point | 257.3 °C at 760 mmHg | [1] |
| Flash Point | 109.4 °C | [1] |
| Melting Point | Not available | |
| Solubility | Limited solubility in water; soluble in organic solvents such as dichloromethane, chloroform, and acetone. | |
| Physical State | Solid at room temperature | [1] |
Experimental Protocols
Synthesis of this compound
The primary method for the synthesis of this compound is the chlorosulfonation of 3-fluorotoluene.[1] This electrophilic aromatic substitution reaction typically yields a mixture of isomers, including the desired this compound.
General Protocol for Chlorosulfonation:
-
Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl) is charged with an excess of chlorosulfonic acid. The flask is cooled in an ice-water bath.
-
Addition of Substrate: 3-Fluorotoluene is added dropwise to the cooled and stirred chlorosulfonic acid at a rate that maintains the reaction temperature below a specified limit (typically 0-5 °C).
-
Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period to ensure complete reaction. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is carefully quenched by slowly pouring it onto crushed ice with vigorous stirring. The resulting mixture is then extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: The combined organic layers are washed with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product, which is a mixture of isomers, can be purified by fractional distillation under high vacuum or by column chromatography on silica gel.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Synthesis of Sulfonamides from this compound
A primary application of this compound is in the synthesis of sulfonamides, a class of compounds with a wide range of pharmaceutical applications. The sulfonyl chloride group readily reacts with primary or secondary amines in the presence of a base to form the corresponding sulfonamide.
General Protocol for Sulfonamide Synthesis:
-
Reaction Setup: A solution of the desired primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. A base, such as triethylamine or pyridine, is added to the solution.
-
Addition of Sulfonyl Chloride: A solution of this compound in the same solvent is added dropwise to the amine solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is typically washed with water and dilute acid (e.g., 1M HCl) to remove excess amine and base. The organic layer is then washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The crude sulfonamide product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Application in Drug Development: Inhibition of the COX-2 Signaling Pathway
While this compound itself is not a therapeutic agent, it serves as a key building block for the synthesis of compounds with potential pharmacological activity. A structurally related compound, p-toluenesulfonyl chloride, is a precursor in the synthesis of Celecoxib, a well-known selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is a key enzyme in the prostaglandin synthesis pathway, which is involved in inflammation and pain.[3]
The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[4][5] This mechanism of action is central to the anti-inflammatory and analgesic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[3] The development of analogues of Celecoxib, potentially utilizing intermediates like this compound, is an active area of research to discover new anti-inflammatory agents with improved efficacy and safety profiles.[6][7][8][9]
COX-2 Signaling Pathway and Inhibition
Caption: Inhibition of the COX-2 pathway by a derivative of this compound.
References
- 1. This compound (518070-29-6) for sale [vulcanchem.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
2-Fluoro-4-methylbenzenesulfonyl chloride molecular structure and weight
An In-depth Technical Guide to 2-Fluoro-4-methylbenzenesulfonyl Chloride
This technical guide provides a comprehensive overview of this compound, a key reagent in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is an aromatic sulfonyl chloride characterized by the presence of a fluorine atom at the ortho position and a methyl group at the para position relative to the sulfonyl chloride group on the benzene ring.
Molecular Structure Visualization
The structural formula of this compound is depicted below. The benzene ring is substituted with a sulfonyl chloride group (-SO₂Cl), a fluorine atom (-F), and a methyl group (-CH₃).
Caption: Molecular structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₆ClFO₂S[1][2][3] |
| Molecular Weight | 208.64 g/mol [1] |
| CAS Number | 518070-29-6[1] |
| IUPAC Name | This compound[1] |
| Physical State | Solid at room temperature[1] |
| Boiling Point | 257.3°C at 760 mmHg[1][2] |
| Flash Point | 109.4°C[1][2] |
| Density | 1.423 g/cm³[1] |
| InChI | 1S/C7H6ClFO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4H,1H3[1][3] |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)Cl)F[1] |
Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the sulfonyl chloride group. The presence of the ortho-fluoro substituent, an electron-withdrawing group, increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, the para-methyl group has a slight electron-donating effect. This combination of substituents modulates the overall reactivity of the molecule.[1]
Due to its reactivity, this compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. The sulfonyl chloride moiety can readily react with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Experimental Protocols
General Synthetic Workflow
The logical workflow for a potential synthesis of this compound from 3-fluorotoluene is outlined in the diagram below. This represents a plausible, though not explicitly cited, synthetic route.
References
An In-depth Technical Guide to 2-Fluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom ortho to the sulfonyl chloride group and a methyl group in the para position, imparts distinct reactivity and physicochemical properties. This makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds, while the sulfonyl chloride moiety provides a reactive handle for the introduction of sulfonamide and sulfonate ester functionalities.[1]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and reaction protocols, and its applications in medicinal chemistry.
Chemical and Physical Properties
A summary of the key chemical identifiers and physical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in synthetic applications.
| Identifier | Value |
| IUPAC Name | 2-Fluoro-4-methylbenzene-1-sulfonyl chloride[1] |
| CAS Number | 518070-29-6[1] |
| Molecular Formula | C₇H₆ClFO₂S[1] |
| Molecular Weight | 208.64 g/mol [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)Cl)F[1] |
| InChI | InChI=1S/C7H6ClFO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11[1] |
| InChIKey | SDBFDPOFXLVGQF-UHFFFAOYSA-N[1] |
| Physical Property | Value |
| Physical State | Solid[1] |
| Boiling Point | 257.3 °C at 760 mmHg[2] |
| Density | 1.423 g/cm³[2] |
| Flash Point | 109.4 °C[2] |
| Refractive Index | 1.528[2] |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and acetone. Limited solubility in water.[1] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.[2] |
Synthesis of this compound
The primary method for the synthesis of this compound is the chlorosulfonation of 3-fluorotoluene. This electrophilic aromatic substitution reaction yields a mixture of isomers, which can be separated by techniques such as crystallization or chromatography.
Experimental Protocol: Chlorosulfonation of 3-Fluorotoluene
This protocol is a representative procedure adapted from general methods for the chlorosulfonation of aromatic compounds.[3]
Materials:
-
3-Fluorotoluene
-
Chlorosulfonic acid
-
Ice
-
Carbon tetrachloride (or other suitable organic solvent)
-
Sodium carbonate solution (dilute)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Cooling bath (ice-water or other)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the three-necked flask, place chlorosulfonic acid (2.5 to 4 equivalents). Cool the flask in an ice-water bath.
-
With vigorous stirring, add 3-fluorotoluene (1 equivalent) dropwise from the dropping funnel, maintaining the reaction temperature between 0 and 10 °C. Hydrogen chloride gas will be evolved and should be trapped.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., carbon tetrachloride or dichloromethane).
-
Separate the organic layer and wash it with water, followed by a dilute sodium carbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, an isomeric mixture, can be purified by fractional crystallization or column chromatography on silica gel to isolate the desired this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[1] The ortho-fluoro substituent has an electron-withdrawing effect, which can increase the reactivity of the sulfonyl chloride group compared to its non-fluorinated analogues.[1]
Experimental Protocol: Synthesis of N-Aryl-2-fluoro-4-methylbenzenesulfonamides
This is a general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
A primary or secondary amine
-
Pyridine or triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the amine (1.0-1.2 equivalents) and a base such as pyridine or triethylamine (1.5-2.0 equivalents) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis of 2-Fluoro-4-methylphenyl Sulfonate Esters
This is a general procedure for the reaction of this compound with alcohols or phenols.
Materials:
-
This compound
-
An alcohol or phenol
-
Pyridine or triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the alcohol or phenol (1.0 equivalent) and a base like pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature overnight, or until TLC indicates the consumption of the starting material.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude sulfonate ester can be purified by column chromatography on silica gel.
Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound based on the analysis of similar compounds and general principles of spectroscopy.
¹H NMR (proton nuclear magnetic resonance) Spectroscopy
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| CH₃ | ~2.4 | s | - |
| Ar-H (ortho to -CH₃) | ~7.2-7.4 | d | J(H,H) ≈ 8 |
| Ar-H (meta to -CH₃, ortho to -SO₂Cl) | ~7.8-8.0 | dd | J(H,H) ≈ 8, J(H,F) ≈ 5 |
| Ar-H (meta to -CH₃ and -SO₂Cl) | ~7.1-7.3 | d | J(H,F) ≈ 9 |
¹³C NMR (carbon-13 nuclear magnetic resonance) Spectroscopy
| Carbon | Expected Chemical Shift (ppm) |
| CH₃ | ~20-22 |
| Ar-C (ipso to -CH₃) | ~145-148 |
| Ar-C (ortho to -CH₃) | ~130-133 |
| Ar-C (meta to -CH₃, ipso to -F) | ~160-165 (d, J(C,F) ≈ 250 Hz) |
| Ar-C (meta to -CH₃, ortho to -F) | ~115-120 (d, J(C,F) ≈ 20 Hz) |
| Ar-C (ipso to -SO₂Cl) | ~135-140 (d, J(C,F) ≈ 5 Hz) |
IR (Infrared) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O (asymmetric stretch) | 1370-1390 |
| S=O (symmetric stretch) | 1170-1190 |
| C-F (stretch) | 1200-1250 |
| C-H (aromatic stretch) | 3030-3100 |
| C-H (aliphatic stretch) | 2850-2960 |
| C=C (aromatic stretch) | 1450-1600 |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 208/210 | Molecular ion peak (M⁺) and its chlorine isotope peak (M⁺+2) in a ~3:1 ratio |
| 173 | [M - Cl]⁺ |
| 109 | [M - SO₂Cl]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical agents. The resulting sulfonamides are a well-established class of drugs with a broad range of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The incorporation of the 2-fluoro-4-methylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, the fluorine atom can block metabolic oxidation at that position, thereby increasing the drug's half-life. It can also participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and efficacy. Researchers in drug development utilize this compound to generate novel sulfonamide derivatives for screening in various disease models.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, particularly in the development of new therapeutic agents. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an important tool for medicinal chemists. The experimental protocols provided in this guide offer a starting point for its synthesis and derivatization, enabling researchers to explore its full potential in their drug discovery and development programs. As the demand for novel and more effective pharmaceuticals continues to grow, the importance of key intermediates like this compound is set to increase.
References
An In-depth Technical Guide to the Solubility of 2-Fluoro-4-methylbenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-methylbenzenesulfonyl chloride (CAS No. 518070-29-6), a key reagent in organic synthesis. This document collates available qualitative solubility information, details robust experimental protocols for quantitative solubility determination, and presents a logical workflow for these procedures.
Introduction
This compound is a sulfonyl chloride derivative containing a fluorine atom and a methyl group on the benzene ring.[1] Its chemical structure, specifically the reactive sulfonyl chloride (-SO₂Cl) group, makes it a valuable building block in the synthesis of sulfonamides and other pharmaceutically relevant compounds. The solubility of this reagent in various organic solvents is a critical parameter that dictates reaction kinetics, determines the choice of reaction media, and influences purification strategies. An understanding of its solubility profile is essential for optimizing synthetic routes and ensuring process scalability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for handling, storage, and process design.[1]
| Property | Value |
| IUPAC Name | 2-Fluoro-4-methylbenzene-1-sulfonyl chloride |
| CAS Number | 518070-29-6 |
| Molecular Formula | C₇H₆ClFO₂S |
| Molecular Weight | 208.64 g/mol [1] |
| Physical State | Solid at room temperature[1] |
| Density | 1.423 g/cm³[1][2] |
| Boiling Point | 257.3°C at 760 mmHg[1][2] |
| Flash Point | 109.4°C[1][2] |
Solubility Profile
The solubility of this compound is governed by the principle of "like dissolves like." As a moderately polar molecule with a significant aromatic component, it exhibits good solubility in a range of common organic solvents. However, it is sensitive to moisture and can react with protic solvents.[1]
3.1. Qualitative Solubility Data
Publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative solubility information found in the literature.[1] It is recommended to perform quantitative analysis for specific applications.
| Solvent | Chemical Formula | Solubility Classification | Notes |
| Dichloromethane | CH₂Cl₂ | Soluble | A common solvent for reactions involving sulfonyl chlorides. |
| Chloroform | CHCl₃ | Soluble | Suitable for reactions and analysis. |
| Acetone | C₃H₆O | Soluble | A polar aprotic solvent, generally compatible. |
| Water | H₂O | Limited Solubility | Reacts via hydrolysis to form the corresponding sulfonic acid.[1] |
| Alcohols (e.g., Ethanol) | R-OH | Reactive | Reacts to form sulfonate esters. |
3.2. General Solubility Considerations
-
Aprotic Solvents : Non-polar and polar aprotic solvents are generally the best choices for dissolving this compound without degradation.
-
Protic Solvents : Protic solvents such as water, alcohols, and primary/secondary amines should be avoided as reaction media unless the intention is to form a derivative, as they will react with the sulfonyl chloride group.
-
Moisture Sensitivity : The compound is moisture-sensitive and should be handled under anhydrous conditions to prevent hydrolysis.[1]
Experimental Protocols for Solubility Determination
For applications requiring precise concentration data, the following experimental protocols can be employed to determine the solubility of this compound.
4.1. Protocol 1: Qualitative Assessment by Visual Inspection
This rapid method is used to quickly estimate solubility and identify suitable solvents for further quantitative analysis.
Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Small glass vials or test tubes with caps
-
Vortex mixer
-
Water bath sonicator (optional)
-
Analytical balance
Procedure:
-
Weigh approximately 10-20 mg of this compound into a dry glass vial.
-
Add 1 mL of the selected anhydrous solvent to the vial.
-
Cap the vial tightly and vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
If the solid does not completely dissolve, sonicate the vial in a water bath for up to 5 minutes.
-
Visually inspect the solution against a dark, contrasting background.
-
Record the observation based on the following criteria:
-
Soluble: The solid completely dissolves, yielding a clear solution with no visible particles.
-
Partially Soluble: A portion of the solid dissolves, but undissolved particles remain suspended or settled.
-
Insoluble: The solid shows no sign of dissolving.
-
4.2. Protocol 2: Quantitative Determination by the Gravimetric Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To obtain a precise, quantitative measurement of solubility (e.g., in mg/mL or g/100 mL).
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Sealable glass vials
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe with a PTFE filter)
-
Pre-weighed evaporation dish or vial
-
Analytical balance
-
Volumetric pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealable vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation is reached.
-
Seal the vial securely to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Separation of Saturated Solution:
-
After the equilibration period, let the vial stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully separate the clear, saturated supernatant from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vial to pellet the excess solid, then carefully pipette the supernatant.
-
Filtration: Draw the supernatant into a syringe and pass it through a chemically inert filter (e.g., 0.45 µm PTFE) into a clean, dry container.
-
-
-
Gravimetric Analysis:
-
Accurately transfer a known volume (e.g., 2.0 mL) of the clear, saturated solution into a pre-weighed, dry evaporation dish or vial.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully removed, place the dish containing the solid residue in a desiccator to cool to room temperature.
-
Weigh the dish containing the dry solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.
-
Express the solubility using the following formula: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant analyzed (mL))
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Solubility Determination of an Organic Compound.
References
In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 2-Fluoro-4-methylbenzenesulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. The document details the chemical and physical properties, reactivity, and synthetic applications of this versatile reagent. A particular focus is placed on its role in the preparation of sulfonamide-based kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and experimental workflows are provided to support researchers in their drug discovery and development endeavors.
Introduction
This compound is an aromatic sulfonyl chloride characterized by the presence of a fluorine atom at the ortho-position and a methyl group at the para-position of the benzene ring. This substitution pattern significantly influences the reactivity of the sulfonyl chloride group, making it a valuable building block in medicinal chemistry. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the sulfur atom, rendering the compound more susceptible to nucleophilic attack compared to its non-fluorinated analog, p-toluenesulfonyl chloride (tosyl chloride).[1] The para-methyl group, on the other hand, exerts a modest electron-donating and steric effect.[1] This unique combination of electronic and steric factors provides a nuanced reactivity profile that is advantageous in the synthesis of targeted therapeutics, particularly in the development of enzyme inhibitors where the fluorine atom can also contribute to improved metabolic stability.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClFO₂S | |
| Molecular Weight | 208.64 g/mol | [1] |
| CAS Number | 518070-29-6 | |
| Appearance | Solid | [1] |
| Boiling Point | 257.3 °C at 760 mmHg | [1] |
| Density | 1.423 g/cm³ | [1] |
| Flash Point | 109.4 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, acetone), limited solubility in water. | [1] |
| Stability | Moisture-sensitive; hydrolyzes to the corresponding sulfonic acid. | [1] |
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily participates in nucleophilic substitution reactions with a variety of nucleophiles.
Nucleophilic Substitution Reactions
The primary reactions of this compound involve the displacement of the chloride ion by nucleophiles.
-
Reaction with Amines (Sulfonamide Formation): This is one of the most important reactions of this compound, leading to the formation of sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[1]
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, this compound reacts with alcohols to yield sulfonate esters.[1]
-
Reaction with Thiols (Thiosulfonate Formation): Thiols react with this compound to form thiosulfonates.[1]
The reactivity of this compound is intermediate between the highly reactive 2-fluorobenzenesulfonyl chloride and the less reactive 4-methylbenzenesulfonyl chloride (tosyl chloride).[1]
Synthesis of Sulfonamide-Based Kinase Inhibitors
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, and its synthesis from sulfonyl chlorides is a cornerstone of many drug discovery programs. Derivatives of this compound have shown promise as kinase inhibitors, which are a critical class of targeted cancer therapeutics.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-fluoro-4-methylbenzenesulfonamide
This protocol provides a detailed procedure for the synthesis of a model sulfonamide derived from this compound.
Materials:
-
This compound
-
2-Chloroaniline
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-chloroaniline (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 equivalents) to the stirred solution.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-chlorophenyl)-4-methylbenzenesulfonamide.
Table 2: Representative Yields for Sulfonamide Synthesis
| Amine | Product | Yield (%) |
| Aniline | N-Phenyl-2-fluoro-4-methylbenzenesulfonamide | 85-95 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-2-fluoro-4-methylbenzenesulfonamide | 80-90 |
| Benzylamine | N-Benzyl-2-fluoro-4-methylbenzenesulfonamide | 88-98 |
Note: Yields are dependent on specific reaction conditions and purification methods.
Role in Targeting Kinase Signaling Pathways
Sulfonamide-based molecules derived from this compound can be designed to inhibit specific protein kinases involved in aberrant signaling pathways that drive diseases such as cancer. Two such critical pathways are the JAK-STAT and VEGFR-2 signaling cascades.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade for a wide range of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.
Caption: The JAK-STAT signaling pathway and the point of inhibition by sulfonamide-based JAK inhibitors.
The VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, this pathway is often hijacked by tumors to promote their growth and metastasis.
Caption: The VEGFR-2 signaling pathway and the point of inhibition by sulfonamide-based inhibitors.
Experimental Workflow for Kinase Inhibitor Screening
The development of effective kinase inhibitors requires a systematic screening process to identify and characterize potent and selective compounds.
Caption: A generalized experimental workflow for the screening and development of kinase inhibitors.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of sulfonamide-based pharmaceuticals. Its distinct reactivity, conferred by the ortho-fluoro and para-methyl substituents, allows for the efficient construction of molecular scaffolds with desirable biological activities. This guide has provided a detailed overview of its properties, reactivity, and application in the synthesis of potential kinase inhibitors, supported by experimental protocols and visualizations of relevant biological pathways and screening workflows. This information is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
An In-depth Technical Guide to the Electronic Effects of Fluorine in 2-Fluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the fluorine substituent in 2-Fluoro-4-methylbenzenesulfonyl chloride. The interplay of inductive and resonance effects, quantified by substituent constants and observable through spectroscopic and reactivity data, is crucial for understanding and predicting the chemical behavior of this important synthetic intermediate.
Introduction to this compound
This compound is an aromatic sulfonyl chloride characterized by a sulfonyl chloride functional group, a fluorine atom at the ortho position, and a methyl group at the para position.[1] This specific substitution pattern creates a unique electronic environment that governs the reactivity of the sulfonyl chloride moiety, making it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The physical and chemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-Fluoro-4-methylbenzene-1-sulfonyl chloride[1] |
| CAS Number | 518070-29-6[1] |
| Molecular Formula | C₇H₆ClFO₂S[1] |
| Molecular Weight | 208.64 g/mol [1] |
| Physical State | Solid at room temperature[1] |
| Boiling Point | 257.3 °C at 760 mmHg[2] |
| Density | 1.423 g/cm³[2] |
| Refractive Index | 1.528[2] |
| Flash Point | 109.4 °C[2] |
The Dichotomy of Fluorine's Electronic Effects
The fluorine atom at the ortho position exerts two primary electronic effects on the benzene ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density from the carbon atom to which it is attached. This effect is transmitted through the sigma bonds of the aromatic ring, leading to a general decrease in electron density around the ring.
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density is directed towards the ortho and para positions.
For fluorine, the inductive effect is significantly stronger than the resonance effect. This net electron-withdrawing character is a key determinant of the reactivity of this compound. The para-methyl group, in contrast, is a weak electron-donating group through both a +I effect and hyperconjugation.
Quantitative Analysis: Hammett and Taft Parameters
The electronic influence of substituents can be quantified using linear free-energy relationships, such as the Hammett and Taft equations. While the standard Hammett equation is less reliable for ortho substituents due to steric effects, the parameters provide a useful framework for comparison. The Taft equation separates polar (σ*) and steric (Es) effects, offering a more nuanced view of ortho substitution.
Table 2: Selected Hammett (σ) and Taft (σ) Substituent Constants*
| Substituent | σ_meta | σ_para | σ* (Taft) |
| -F | 0.34 | 0.06 | 1.10 |
| -CH₃ | -0.07 | -0.17 | 0.00 |
| -SO₂Cl | 0.83 (estimated) | 0.96 (estimated) | - |
Note: Data is compiled from various sources. σ for -F is for the CH₂F group. The values for -SO₂Cl are for -SO₂CF₃ and serve as an approximation of a strongly withdrawing sulfonyl group.*
The positive σ values for fluorine indicate its electron-withdrawing nature, while the negative values for the methyl group confirm its electron-donating character. The large positive σ* value for a fluorinated alkyl group underscores the powerful inductive effect of fluorine.
Spectroscopic Evidence of Electronic Effects
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide direct evidence of the electronic environment within the molecule.
NMR Spectroscopy
-
¹H NMR: The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The proton ortho to the fluorine will show a characteristic doublet of doublets. The chemical shifts of the aromatic protons are expected to be downfield due to the electron-withdrawing nature of the sulfonyl chloride and fluorine groups.
-
¹³C NMR: The carbon atom attached to the fluorine (C2) will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the substituents, with C1 (attached to -SO₂Cl) and C2 (attached to -F) being significantly deshielded.
-
¹⁹F NMR: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be indicative of its electronic environment. Coupling to the ortho and meta protons will be observed. For 4-methylbenzenesulfonyl fluoride, the ¹⁹F chemical shift is reported at 65.67 ppm (in CD₂Cl₂).[3] A similar value would be expected for the title compound.
Table 3: Predicted and Comparative NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Expected Coupling Constants (Hz) |
| ¹H (aromatic) | 7.2 - 8.0 | J(H,H) ≈ 7-9, J(H,F) ≈ 5-10 |
| ¹H (CH₃) | ~2.5 | - |
| ¹⁹F | 65 - 68 | J(F,H_ortho) ≈ 8-10, J(F,H_meta) ≈ 5-7 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by strong absorptions characteristic of the sulfonyl chloride group.
Table 4: Characteristic IR Absorption Bands for Aryl Sulfonyl Chlorides
| Functional Group | Wavenumber (cm⁻¹) | Description |
| S=O | 1370 - 1410 | Asymmetric stretch |
| S=O | 1166 - 1204 | Symmetric stretch |
| C-F | 1000 - 1400 | Stretch |
| C=C (aromatic) | 1450 - 1600 | Stretch |
Source: General values for sulfonyl chlorides.[4]
Impact on Reactivity
The net electron-withdrawing effect of the ortho-fluorine atom increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes this compound more susceptible to nucleophilic attack compared to its non-fluorinated analog, p-toluenesulfonyl chloride. However, the steric bulk of the ortho-fluorine may slightly hinder the approach of nucleophiles.
Kinetic studies on related benzenesulfonyl chlorides show that electron-withdrawing groups accelerate the rate of nucleophilic substitution, while electron-donating groups decrease the rate. The reactivity of this compound is therefore intermediate between that of the highly activated 2-fluorobenzenesulfonyl chloride and the less activated 4-methylbenzenesulfonyl chloride.[5]
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the chlorosulfonation of 3-fluorotoluene.[5]
Materials:
-
3-Fluorotoluene
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a trap, cool chlorosulfonic acid (2.5 equivalents) to 0 °C in an ice bath.
-
Slowly add 3-fluorotoluene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to obtain this compound.
Safety Note: This reaction should be performed in a well-ventilated fume hood, as it generates HCl gas. Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment should be worn.
Conclusion
The electronic properties of this compound are a direct consequence of the opposing effects of the ortho-fluoro and para-methyl substituents. The dominant inductive withdrawal of the fluorine atom activates the sulfonyl chloride group, enhancing its electrophilicity and making it a versatile reagent for the synthesis of sulfonamides and sulfonate esters. A thorough understanding of these electronic effects, supported by quantitative data and spectroscopic analysis, is essential for the effective application of this compound in research and development.
References
A Technical Guide to the Stability and Decomposition of 2-Fluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition pathways of 2-Fluoro-4-methylbenzenesulfonyl chloride (CAS 518070-29-6). Understanding the chemical behavior of this important synthetic intermediate is critical for its effective use in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] This document details the compound's physicochemical properties, primary degradation routes, and generalized protocols for its analysis.
Physicochemical Properties and General Stability
This compound is a solid compound at room temperature and is considered relatively stable under anhydrous conditions.[1] Its stability is influenced by its physical properties and the electronic effects of its substituents. The ortho-fluorine atom acts as an electron-withdrawing group, increasing the electrophilicity of the sulfonyl group, while the para-methyl group has a modest electron-donating effect.[1] This combination results in reactivity that is generally intermediate between the more activated 2-fluorobenzenesulfonyl chloride and the less activated 4-methylbenzenesulfonyl chloride (tosyl chloride).[1]
The primary stability concern for this compound is its sensitivity to moisture. The sulfonyl chloride functional group is highly susceptible to hydrolysis. Therefore, stringent control of environmental conditions is paramount during storage and handling.
Recommended Storage and Handling:
-
Temperature: 2–8°C.[2]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen).
-
Container: Keep in a tightly sealed container to prevent moisture ingress.
-
Ventilation: Use in a well-ventilated area, preferably a chemical fume hood.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 518070-29-6 | [1][3] |
| Molecular Formula | C₇H₆ClFO₂S | [1][3] |
| Molecular Weight | 208.64 g/mol | [1] |
| Physical State | Solid at room temperature | [1] |
| Density | 1.423 g/cm³ | [1][2] |
| Boiling Point | 257.3°C at 760 mmHg | [1][2] |
| Flash Point | 109.4°C | [1][2] |
| Refractive Index | 1.528 | [1][2] |
| Solubility | Limited in water; Soluble in organic solvents (e.g., dichloromethane, chloroform, acetone) | [1] |
Decomposition Pathways
The decomposition of this compound is primarily driven by hydrolysis and thermal stress. Understanding these pathways is essential for preventing the formation of impurities and ensuring the success of synthetic procedures.
Hydrolytic Decomposition
The most significant decomposition pathway is hydrolysis, which occurs upon contact with water or atmospheric moisture. The electrophilic sulfur atom of the sulfonyl chloride group is readily attacked by the nucleophilic oxygen atom of water. This reaction yields 2-fluoro-4-methylbenzenesulfonic acid and hydrochloric acid (HCl).[1]
| Compound | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| 4-Methylbenzenesulfonyl chloride | 4.0 | 25 | 2.2 min | [6] |
| (Analogue) | 7.0 | 25 | 2.2 min | [6] |
| 9.0 | 25 | 2.6 min | [6] |
Thermal Decomposition
Exposure to high temperatures can cause this compound to decompose, releasing hazardous and corrosive gases. The degradation process involves the breakdown of the molecular structure into smaller, volatile compounds. While the precise temperature thresholds for decomposition are not specified, thermal stress should be avoided.
Potential thermal decomposition products include:
-
Carbon oxides (CO, CO₂)
-
Sulfur oxides (SOx)
-
Hydrogen chloride (HCl)
-
Hydrogen fluoride (HF)
Experimental Protocols for Stability and Decomposition Analysis
No specific, validated stability-indicating methods for this compound were found in the reviewed literature. However, based on established analytical principles for sulfonyl chlorides and their degradation products, the following generalized protocols can be adapted.[6][7]
Protocol: Determination of Hydrolytic Stability by HPLC
This protocol outlines a general procedure to quantify the rate of hydrolysis of this compound under controlled pH and temperature conditions, based on methods used for similar compounds.[6]
-
Objective: To determine the hydrolysis rate constant and half-life (t₁/₂) at different pH values.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, a C18 reversed-phase column, pH meter, and a constant-temperature water bath.
-
Reagents & Materials:
-
This compound (analytical standard).
-
2-Fluoro-4-methylbenzenesulfonic acid (analytical standard, if available).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Buffered aqueous solutions (e.g., pH 4, 7, and 9).
-
Volumetric flasks and pipettes.
-
-
Procedure:
-
Preparation: Prepare mobile phase (e.g., Acetonitrile/Water gradient). Prepare a stock solution of the title compound in acetonitrile. Bring buffered solutions to the desired experimental temperature (e.g., 25°C) in the water bath.
-
Reaction Initiation: Add a small, precise volume of the stock solution to a known volume of the temperature-equilibrated buffered solution to start the hydrolysis reaction. The final concentration should be suitable for HPLC analysis, and the amount of acetonitrile should be minimal (<1%) to avoid significant solvent effects.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 15 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately dilute the aliquot into a vial containing mobile phase to quench the reaction by dilution and acidification/cooling.
-
Analysis: Inject the quenched samples into the HPLC system. Monitor the disappearance of the this compound peak and the appearance of the 2-fluoro-4-methylbenzenesulfonic acid peak at a suitable wavelength (e.g., 220 nm).
-
Quantification: Calculate the concentration of the parent compound at each time point using a calibration curve.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). Calculate the half-life using the formula: t₁/₂ = 0.693 / k.
-
Protocol: Identification of Decomposition Products by LC-MS
This protocol describes a general approach for identifying unknown degradation products resulting from forced degradation studies.
-
Objective: To identify the chemical structures of products formed under hydrolytic and thermal stress.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, capable of MS/MS for structural elucidation.
-
Procedure:
-
Forced Degradation:
-
Hydrolytic: Dissolve the compound in a mixture of water and a co-solvent (e.g., acetonitrile) and heat (e.g., 60°C for 24 hours) at acidic, basic, and neutral pH.
-
Thermal (Solid State): Heat the solid compound in a sealed vial at an elevated temperature (below its melting point) for a set duration. Dissolve the resulting solid in a suitable solvent.
-
-
Sample Preparation: Dilute the stressed samples to an appropriate concentration for LC-MS analysis.
-
LC-MS Analysis: Inject the samples into the LC-MS system. Use a chromatographic method that separates the parent compound from the newly formed degradants.
-
Data Interpretation:
-
Compare the chromatograms of stressed and unstressed samples to locate degradation peaks.
-
Examine the mass spectra of the degradation peaks to determine their molecular weights.
-
Perform MS/MS fragmentation on the degradant ions and propose structures based on the fragmentation patterns, comparing them to the fragmentation of the parent compound.
-
-
Summary and Recommendations
This compound is a valuable but reactive synthetic intermediate. Its stability is primarily compromised by its high sensitivity to moisture, leading to rapid hydrolysis to the corresponding sulfonic acid. Thermal decomposition can also occur at elevated temperatures, producing hazardous gases.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Procurement and Storage: Purchase from reputable suppliers and always store in a cool, dry environment under an inert atmosphere.
-
Handling: Conduct all manipulations in a fume hood, using dry glassware and anhydrous solvents to prevent premature degradation.
-
Reaction Monitoring: When used in synthesis, be aware that hydrolysis can create acidic byproducts (HCl) that may affect reaction conditions. The formation of the sulfonic acid can also complicate product purification.
-
Analytical Characterization: Use analytical techniques like HPLC to check the purity of the starting material before use, especially if the container has been opened previously.
By adhering to these guidelines, users can ensure the integrity of this compound, leading to more reliable and reproducible results in research and development.
References
- 1. This compound (518070-29-6) for sale [vulcanchem.com]
- 2. CAS#:518070-29-6 | this compound | Chemsrc [chemsrc.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. phenomenex.com [phenomenex.com]
Spectroscopic Analysis of 2-Fluoro-4-methylbenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for 2-Fluoro-4-methylbenzenesulfonyl chloride. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental methodologies for obtaining and analyzing these spectra are also provided to support researchers in their analytical endeavors.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from known chemical shift and absorption frequency ranges for analogous compounds and functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | ~2.5 | Singlet (s) | N/A |
| Ar-H (position 3) | ~7.8-8.0 | Doublet of doublets (dd) | J(H,H) ≈ 8, J(H,F) ≈ 6 |
| Ar-H (position 5) | ~7.2-7.4 | Doublet of doublets (dd) | J(H,H) ≈ 8, J(H,F) ≈ 2 |
| Ar-H (position 6) | ~7.1-7.3 | Triplet (t) | J(H,H) ≈ 8 |
Note: Predicted values are based on the analysis of isomers and related fluoro- and methyl-substituted benzenesulfonyl chlorides. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~21 |
| C-SO₂Cl | ~135-140 (doublet, J(C,F) ≈ 3-5 Hz) |
| C-F | ~160-165 (doublet, J(C,F) ≈ 250-260 Hz) |
| C-CH₃ | ~145-150 |
| Ar-C (position 3) | ~130-135 (doublet, J(C,F) ≈ 8-10 Hz) |
| Ar-C (position 5) | ~125-130 (doublet, J(C,F) ≈ 20-25 Hz) |
| Ar-C (position 6) | ~115-120 (doublet, J(C,F) ≈ 20-25 Hz) |
Note: Predicted values are based on analogous compounds and established carbon-fluorine coupling patterns.
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak |
| 2980 - 2880 | C-H stretch (aliphatic, -CH₃) | Weak |
| 1600 - 1580, 1490 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |
| 1380 - 1360 | SO₂ asymmetric stretch | Strong |
| 1190 - 1170 | SO₂ symmetric stretch | Strong |
| 1250 - 1200 | C-F stretch | Strong |
| 850 - 800 | C-H bend (aromatic) | Strong |
| 600 - 500 | S-Cl stretch | Medium |
Note: Predicted absorption ranges are based on characteristic frequencies for sulfonyl chlorides and fluorinated aromatic compounds.[1]
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the spectrometer is not calibrated to the solvent residual peak.
2. ¹H NMR Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to TMS or the residual solvent peak.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
3. ¹³C NMR Data Acquisition:
-
Use a 100 MHz or higher field NMR spectrometer.
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
-
Process the FID with an appropriate window function.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to TMS or the solvent peak.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.
3. Data Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mandatory Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 2-Fluoro-4-methylbenzenesulfonyl Chloride: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-methylbenzenesulfonyl chloride, a key organosulfur compound, has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom ortho to the sulfonyl chloride group, impart distinct reactivity and desirable physicochemical properties to its derivatives. This technical guide provides a comprehensive overview of the discovery, synthesis, and extensive applications of this compound, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical pathways are presented to serve as a valuable resource for researchers in the field.
Introduction: Unveiling a Versatile Synthetic Intermediate
This compound, identified by its CAS Registry Number 518070-29-6, is an aromatic sulfonyl chloride that has garnered significant attention in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a benzene ring substituted with a sulfonyl chloride group, a fluorine atom, and a methyl group, provides a unique combination of reactivity and metabolic stability to the molecules it helps create.[1] The fluorine atom at the ortho position enhances the electrophilicity of the sulfonyl group, making it a highly reactive intermediate for nucleophilic substitution reactions.[1] This guide delves into the historical context, detailed synthesis, and pivotal applications of this compound, offering a technical resource for its effective utilization in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| IUPAC Name | 2-Fluoro-4-methylbenzene-1-sulfonyl chloride | [1] |
| CAS Registry Number | 518070-29-6 | [1] |
| Molecular Formula | C₇H₆ClFO₂S | [1] |
| Molecular Weight | 208.64 g/mol | [1] |
| Physical State | Solid at room temperature | [1] |
| Boiling Point | 257.3 °C at 760 mmHg | [2] |
| Density | 1.423 g/cm³ | [2] |
| Flash Point | 109.4 °C | [2] |
| Refractive Index | 1.528 | [2] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: Aryl sulfonyl chlorides typically exhibit strong characteristic absorption bands for the S=O stretching vibrations. For similar sulfonyl chlorides, these bands appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the fluorine and sulfonyl chloride substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the methyl carbon, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J C-F).
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for chlorine.
Discovery and History
While the precise date and discoverer of this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds and sulfonyl chloride chemistry. The synthesis of aromatic sulfonyl chlorides via chlorosulfonation has been a well-established industrial process for many decades.[4] The specific development of this compound likely arose from the increasing interest in introducing fluorine into bioactive molecules to enhance their pharmacological properties, a strategy that gained significant traction in the mid to late 20th century. Its utility as a synthetic intermediate would have been recognized in the context of creating diverse libraries of sulfonamide-containing compounds for screening in drug discovery programs.
Synthesis and Experimental Protocols
The primary and most common method for the synthesis of this compound is the direct chlorosulfonation of 3-fluorotoluene.[1][3] This electrophilic aromatic substitution reaction typically yields a mixture of isomers, including the desired this compound and the 4-fluoro-2-methylbenzenesulfonyl chloride.[1]
Chlorosulfonation of 3-Fluorotoluene
This reaction involves the treatment of 3-fluorotoluene with chlorosulfonic acid. The directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups on the aromatic ring lead to the formation of multiple isomers.
Experimental Protocol:
-
Reagents and Equipment:
-
3-Fluorotoluene
-
Chlorosulfonic acid
-
Reaction vessel equipped with a stirrer, thermometer, and addition funnel
-
Ice bath for temperature control
-
Separatory funnel
-
Apparatus for purification (e.g., fractional distillation or chromatography)
-
-
Procedure:
-
In a reaction vessel, cool an excess of chlorosulfonic acid (typically 3-5 equivalents) to 0-5 °C using an ice bath.
-
Slowly add 3-fluorotoluene (1 equivalent) to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C. The reaction is exothermic and generates hydrogen chloride gas, which should be appropriately vented.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period (typically several hours) to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring to quench the excess chlorosulfonic acid.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of isomers.
-
-
Purification:
-
The separation of the this compound from its isomers can be challenging.[3]
-
Fractional distillation under reduced pressure can be employed to separate isomers based on their boiling point differences.
-
Crystallization from a suitable solvent system may also be used for purification.
-
Chromatographic techniques , such as column chromatography, can provide a higher degree of purity.[3]
-
-
Yield: The yield of the desired isomer can vary depending on the reaction conditions and the efficiency of the purification process.
Caption: Synthesis of this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of new pharmaceuticals.[1] The sulfonyl chloride group serves as a reactive handle for the introduction of a sulfonamide moiety, a common pharmacophore in many approved drugs.
Synthesis of Sulfonamides
The most prominent application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[1] This reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct.
Caption: General scheme for sulfonamide synthesis.
Role in the Development of CRTH2 Antagonists
A notable application of this compound is in the synthesis of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2). CRTH2 is a receptor for prostaglandin D2 and is implicated in allergic and inflammatory diseases such as asthma and allergic rhinitis.[5][6]
A patent for arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids as CRTH2 antagonists describes the use of various substituted benzenesulfonyl chlorides, including 3-fluoro-4-methylbenzenesulfonyl chloride (an isomer of the title compound), to synthesize the final products.[5] The general synthetic strategy involves the reaction of the sulfonyl chloride with an amine intermediate to form the crucial sulfonamide linkage. The unique substitution pattern of this compound can be utilized to fine-tune the potency, selectivity, and pharmacokinetic properties of these antagonists.
Caption: CRTH2 signaling pathway and antagonist action.
Intermediate in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The sulfonamide group is a key structural motif in many kinase inhibitors, contributing to their binding affinity and selectivity. This compound serves as a valuable precursor for introducing the 2-fluoro-4-methylphenylsulfonyl moiety into potential kinase inhibitors.[4][7] The fluorine atom can form favorable interactions within the kinase active site and improve metabolic stability.
The synthesis of various kinase inhibitors often involves the coupling of a sulfonyl chloride with an appropriate amine-containing scaffold. The specific substitution pattern of this compound allows for the exploration of structure-activity relationships (SAR) to optimize the inhibitor's profile.
Conclusion
This compound is a versatile and highly valuable reagent in organic synthesis, particularly within the realm of drug discovery and development. Its straightforward synthesis via chlorosulfonation of 3-fluorotoluene, coupled with the unique reactivity imparted by its ortho-fluoro substituent, makes it an attractive building block for the creation of complex sulfonamide-containing molecules. Its demonstrated utility in the synthesis of CRTH2 antagonists and its potential in the development of kinase inhibitors highlight its significance in medicinal chemistry. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, aiming to facilitate its effective use by researchers and scientists in their pursuit of novel therapeutic agents. As the demand for sophisticated and highly specific drug candidates continues to grow, the importance of key intermediates like this compound is set to increase.
References
- 1. rsc.org [rsc.org]
- 2. CAS#:518070-29-6 | this compound | Chemsrc [chemsrc.com]
- 3. This compound (518070-29-6) for sale [vulcanchem.com]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Efficacy of an oral CRTH2 antagonist (AZD1981) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides using 2-Fluoro-4-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] The synthesis of novel sulfonamide derivatives is a critical endeavor in the pursuit of new therapeutic agents. 2-Fluoro-4-methylbenzenesulfonyl chloride is a versatile reagent for the synthesis of such derivatives, offering a unique combination of electronic and steric properties due to the presence of the fluorine and methyl groups on the aromatic ring.[2] The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable substituent in drug design.[2]
These application notes provide a detailed protocol for the synthesis of N-substituted-2-fluoro-4-methylbenzenesulfonamides, a summary of reaction data, and an overview of their potential applications in drug discovery and development.
Reaction Principle and Mechanism
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form a protonated sulfonamide intermediate. A base, such as triethylamine or pyridine, is typically added to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion and preventing the protonation of the starting amine.
Data Presentation
The following table summarizes representative examples of sulfonamide synthesis using aryl sulfonyl chlorides and various amines. While specific data for this compound is not extensively available in the public domain, the data presented for analogous reactions provide a strong indication of the expected outcomes.
| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 12 | >90 | General Protocol |
| 2 | Benzylamine | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | 4 | 95 | General Protocol |
| 3 | 4-Fluoroaniline | 2-Nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 0.25 | 98 | Analogous Synthesis[3] |
| 4 | 4-Chloroaniline | Benzenesulfonyl chloride | - | - | - | High | Analogous Synthesis[4] |
| 5 | 4-Methoxyaniline | Benzenesulfonyl chloride | - | - | - | High | Analogous Synthesis[4] |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2-fluoro-4-methylbenzenesulfonamides
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (1.5-2.0 eq) or Pyridine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.5-2.0 eq) or pyridine to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-fluoro-4-methylbenzenesulfonamide.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of sulfonamides.
Reaction Mechanism
Caption: Mechanism of sulfonamide formation.
Applications in Drug Discovery
Sulfonamides derived from this compound are of significant interest to drug development professionals due to their potential to exhibit a range of pharmacological activities. The presence of the fluoro and methyl groups can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for drug efficacy and safety.
Potential therapeutic applications for these compounds include:
-
Anticancer Agents: Many sulfonamide derivatives have been investigated as anticancer agents, often targeting specific enzymes or signaling pathways involved in cancer progression.
-
Antibacterial Agents: The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. Novel derivatives are continuously being explored to combat antibiotic resistance.
-
Enzyme Inhibitors: The structural features of these sulfonamides make them potential candidates for the inhibition of various enzymes, such as carbonic anhydrases, kinases, and proteases, which are implicated in a variety of diseases.
-
Anti-inflammatory Agents: Certain sulfonamides have demonstrated anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders.
Researchers are encouraged to explore the synthesis of a diverse library of N-substituted-2-fluoro-4-methylbenzenesulfonamides and screen them for various biological activities to identify novel lead compounds for drug development.
References
- 1. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Sulfonamides from 2-Fluoro-4-methylbenzenesulfonyl Chloride and Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry and drug discovery. The sulfonamide functional group is a key component in a wide range of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and direct method for forming the sulfonamide bond.[2][3]
This document provides a detailed protocol for the reaction of 2-Fluoro-4-methylbenzenesulfonyl chloride with various amines. The presence of an ortho-fluorine atom increases the electrophilicity of the sulfonyl group, enhancing its reactivity towards nucleophiles compared to unsubstituted or para-substituted analogs.[4] The para-methyl group can also modulate the electronic properties and steric hindrance of the molecule.[4] These application notes offer a general procedure, data on reaction scope, and a visual workflow to guide researchers in the synthesis of novel sulfonamide derivatives.
Reaction Principle and Mechanism
The reaction proceeds through a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride by the amine. The nitrogen's lone pair attacks the sulfur atom, forming a tetrahedral intermediate. A base is typically required to facilitate the elimination of a chloride ion and a proton, yielding the stable sulfonamide product and neutralizing the hydrochloric acid generated in situ.[1] The neutralization of HCl is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1]
Experimental Protocol: General Procedure
This protocol outlines a general method for the synthesis of N-substituted-2-fluoro-4-methylbenzenesulfonamides.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous base (e.g., triethylamine or pyridine, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 - 1.2 equivalents) in an appropriate volume of anhydrous solvent (e.g., dichloromethane).
-
Addition of Base: Add the anhydrous base (1.5 - 2.0 equivalents), such as triethylamine or pyridine, to the amine solution.[4]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: While stirring, slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (3x).
-
Combine the organic layers.
-
Wash the combined organic layers successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and finally with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure sulfonamide.[1]
-
Characterization: Characterize the final product using appropriate analytical techniques, such as NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
Data Presentation
The following table summarizes representative outcomes for the reaction of sulfonyl chlorides with various amines under typical conditions. While specific yield data for this compound with a wide range of amines is not exhaustively compiled in a single source, the data presented is illustrative of expected outcomes based on general sulfonamide synthesis protocols.[1][2][5]
| Amine Substrate | Amine Eq. | Base (Eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | 1.1 | Pyridine (1.5) | DCM | 0 to RT | 12 | ~90-98 |
| 4-Methoxyaniline | 1.1 | Et₃N (2.0) | DCM | 0 to RT | 16 | High |
| 4-Nitroaniline | 1.2 | Pyridine (2.0) | THF | RT to 50 | 24 | Moderate |
| Benzylamine | 1.0 | Et₃N (1.5) | DCM | 0 to RT | 12 | >95 |
| Diethylamine | 1.2 | Et₃N (2.0) | THF | 0 to RT | 18 | High |
| Morpholine | 1.1 | Pyridine (1.5) | DCM | 0 to RT | 12 | >95 |
Note: Yields are estimates based on typical sulfonylation reactions and can vary based on the specific amine's reactivity and experimental conditions.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of sulfonamides from this compound and an amine.
Caption: Workflow for sulfonamide synthesis.
Safety Precautions
-
Sulfonyl Chlorides: this compound is corrosive and moisture-sensitive.[4] It should be handled in a fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of dust and vapors.
-
Amines: Many amines are toxic, corrosive, and have strong odors. Handle them in a well-ventilated fume hood and wear appropriate PPE.
-
Bases: Pyridine and triethylamine are flammable and toxic. Avoid contact and inhalation.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.
References
Applications of 2-Fluoro-4-methylbenzenesulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methylbenzenesulfonyl chloride is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of sulfonamide-based therapeutic agents and enzyme inhibitors. The presence of the fluorine atom at the ortho position and the methyl group at the para position on the benzene ring imparts unique physicochemical properties to the resulting molecules. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with biological targets, while the methyl group can modulate lipophilicity and steric interactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, along with data on their biological activities and insights into their mechanisms of action.
Application Notes
The primary application of this compound in medicinal chemistry lies in its reactivity towards nucleophiles, particularly amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a wide array of clinically used drugs and investigational compounds.
Synthesis of Sulfonamides as Enzyme Inhibitors
Sulfonamides derived from this compound have shown promise as inhibitors of various enzymes, including carbonic anhydrases, protein tyrosine phosphatase 1B (PTP1B), and vascular endothelial growth factor receptor 2 (VEGFR-2). The sulfonamide moiety can act as a zinc-binding group in metalloenzymes like carbonic anhydrase or engage in hydrogen bonding interactions within the active sites of other enzymes.
-
Carbonic Anhydrase (CA) Inhibitors: Fluorinated benzenesulfonamides are potent inhibitors of carbonic anhydrases, particularly tumor-associated isoforms like CA IX.[1][2] The inhibition of CA IX, which is overexpressed in hypoxic tumors, can disrupt pH regulation in the tumor microenvironment, leading to reduced cancer cell proliferation and survival.[3][4][5]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for diabetes and obesity.[6] Sulfonate esters and related compounds have been investigated as PTP1B inhibitors.
-
VEGFR-2 Kinase Inhibitors: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7] Sulfonate ester derivatives have been shown to exhibit inhibitory activity against VEGFR-2.[7]
Synthesis of Sulfonate Esters as Bioactive Molecules
The reaction of this compound with alcohols yields sulfonate esters. This transformation is useful for converting alcohols into good leaving groups for subsequent nucleophilic substitution reactions or for synthesizing sulfonate esters as bioactive molecules themselves. For instance, fluorinated benzenesulfonic ester derivatives have demonstrated inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are targets for the management of type 2 diabetes.[7]
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds synthesized from fluorinated benzenesulfonyl chlorides, demonstrating the potential of these scaffolds in drug discovery.
Table 1: Enzyme Inhibitory Activity of Fluorinated Benzenesulfonate Derivatives [7]
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| 2d | α-Glucosidase | 6.4 ± 0.012 |
| 2e | α-Glucosidase | 3.1 ± 0.043 |
| 2f | α-Amylase | 3.1 ± 0.110 |
| 2v | PTP1B | 7.6 ± 0.070 |
| 2v | VEGFR-2 | 16.3 ± 0.29 |
Table 2: Carbonic Anhydrase Inhibitory Activity of Fluorinated Benzenesulfonamides [2]
| Compound ID | Target Enzyme | IC₅₀ (nM) |
| 4e | CA IX | 10.93 |
| 4g | CA IX | 25.06 |
| 4h | CA IX | 15.52 |
| 4e | CA II | 1550 |
| 4g | CA II | 3920 |
| 4h | CA II | 2870 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-2-fluoro-4-methylbenzenesulfonamides
This protocol describes a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluents for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Protocol 2: General Procedure for the Synthesis of 2-Fluoro-4-methylbenzenesulfonate Esters
This protocol outlines a general method for the synthesis of sulfonate esters from this compound and an alcohol.
Materials:
-
This compound
-
Appropriate alcohol
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluents for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the base (e.g., pyridine, 1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl (2 x volume), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonate ester.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Sulfonate Esters using 2-Fluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonate esters are crucial functional groups in organic chemistry, widely utilized as protecting groups and key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Their utility stems from the sulfonate group being an excellent leaving group in nucleophilic substitution and elimination reactions. This document provides detailed application notes and protocols for the synthesis of sulfonate esters via the reaction of 2-Fluoro-4-methylbenzenesulfonyl chloride with various alcohols.
This compound is a versatile reagent for introducing the 2-fluoro-4-methylphenylsulfonyl (F-Tos) moiety. The presence of the ortho-fluorine atom increases the electrophilicity of the sulfonyl group through its electron-withdrawing effect, potentially leading to higher reactivity compared to p-toluenesulfonyl chloride (TsCl).[1] The methyl group at the para-position provides some steric bulk and has a slight electron-donating effect.[1] These electronic and steric factors can influence the reaction rates and selectivity. The general reaction proceeds via nucleophilic attack of the alcohol on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Reaction Mechanism and Workflow
The sulfonylation of an alcohol with this compound generally proceeds through a nucleophilic substitution reaction at the sulfur atom. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. A base, such as pyridine or triethylamine, is essential to deprotonate the alcohol, increasing its nucleophilicity, and to quench the HCl generated during the reaction.
General Reaction Scheme
Caption: General reaction of an alcohol with this compound.
Experimental Workflow
Caption: Typical experimental workflow for sulfonate ester synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of Primary and Secondary Alcohols
This protocol is adapted from standard procedures for the tosylation of alcohols.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (brine) (aq)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM, cooled to 0 °C in an ice bath under a nitrogen atmosphere, add a solution of this compound (1.2 eq) in anhydrous DCM dropwise over 15-30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), deionized water, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonate ester.
Protocol 2: Sulfonylation of Phenols
The reaction with phenols may require slightly different conditions due to their lower nucleophilicity compared to aliphatic alcohols.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Acetone
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated NaCl (brine) (aq)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a stirred suspension of the phenol (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous acetone, add this compound (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the sulfonylation of various alcohols using an analogous sulfonyl chloride, p-toluenesulfonyl chloride (TsCl). These values can be used as a reference for optimizing reactions with this compound. It is anticipated that the yields with the fluoro-substituted analogue will be comparable or potentially higher due to the increased electrophilicity of the sulfur center.
Table 1: Sulfonylation of Various Alcohols with p-Toluenesulfonyl Chloride
| Entry | Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Octanol | Pyridine | DCM | 0 to RT | 4 | ~95 |
| 2 | 2-Butanol | Pyridine | DCM | 0 to RT | 6 | ~90 |
| 3 | Benzyl Alcohol | Et₃N | DCM | 0 to RT | 3 | >95 |
| 4 | Cyclohexanol | Pyridine | DCM | RT | 12 | ~85 |
| 5 | Phenol | K₂CO₃ | Acetone | Reflux | 5 | ~92 |
| 6 | 4-Nitrophenol | Pyridine | DCM | RT | 4 | ~98 |
Note: Data is representative and compiled from general organic chemistry knowledge and literature on tosylation reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Safety and Handling
This compound is a moisture-sensitive and corrosive solid.[1] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The compound can react with moisture to produce the corresponding sulfonic acid and HCl.[1] Store in a tightly sealed container under a dry, inert atmosphere.
Conclusion
The reaction of this compound with alcohols provides a reliable method for the synthesis of 2-fluoro-4-methylphenylsulfonate esters. The protocols outlined in this document, based on established procedures for similar sulfonyl chlorides, offer a solid foundation for researchers to develop and optimize these transformations. The resulting sulfonate esters are valuable intermediates in a wide array of synthetic applications, particularly in the field of drug discovery and development. Careful control of reaction conditions, including the choice of base and solvent, is crucial for achieving high yields and purity.
References
Application Notes and Protocols for the Synthesis of 2-Fluoro-4-methylbenzenesulfonyl Chloride via Chlorosulfonation of 3-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methylbenzenesulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its utility stems from the presence of the reactive sulfonyl chloride group, which can readily undergo nucleophilic substitution to form sulfonamides, sulfonate esters, and other sulfur-containing functionalities. The fluorine and methyl substituents on the benzene ring provide specific steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of target molecules.
The most direct and common method for the preparation of this compound is the electrophilic chlorosulfonation of 3-fluorotoluene. This reaction proceeds via the attack of the electron-rich aromatic ring on chlorosulfonic acid, a powerful sulfonating and chlorinating agent. A key challenge in this synthesis is the formation of isomeric products, primarily the desired this compound and the undesired 4-fluoro-2-methylbenzenesulfonyl chloride.[1] Therefore, a robust purification strategy is essential to isolate the target compound in high purity.
This document provides detailed experimental protocols for the synthesis, purification, and characterization of this compound, along with essential safety precautions for handling the hazardous reagents involved.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and characterization.
| Property | Value |
| IUPAC Name | 2-Fluoro-4-methylbenzene-1-sulfonyl chloride |
| CAS Number | 518070-29-6 |
| Molecular Formula | C₇H₆ClFO₂S |
| Molecular Weight | 208.64 g/mol [1] |
| Physical State | Solid |
| Boiling Point | 257.3 °C at 760 mmHg[1] |
| Density | 1.423 g/cm³[1] |
| Flash Point | 109.4 °C[2] |
Experimental Protocols
Safety Precautions
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical resistant gloves, a lab coat, and safety goggles, must be worn at all times.
Synthesis of this compound
This protocol describes the chlorosulfonation of 3-fluorotoluene.
Materials:
-
3-Fluorotoluene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, place 3-fluorotoluene (1.0 equivalent) in a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (2.5 - 3.0 equivalents) dropwise to the stirred 3-fluorotoluene, maintaining the internal temperature below 10 °C. The addition is highly exothermic and will be accompanied by the evolution of hydrogen chloride gas.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a large beaker within the fume hood to manage the exothermic reaction and gas evolution.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the initial reaction mixture).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a mixture of isomers.
Purification of this compound
The crude product is a mixture of this compound and 4-fluoro-2-methylbenzenesulfonyl chloride. Purification can be achieved by fractional distillation under reduced pressure or by column chromatography.
Method 1: Fractional Distillation (for larger scale)
-
Set up a fractional distillation apparatus suitable for vacuum distillation.
-
Carefully distill the crude product under reduced pressure. The isomers have close boiling points, so a column with high theoretical plates is recommended. Collect the fraction corresponding to this compound. The exact boiling point will depend on the vacuum applied.
Method 2: Column Chromatography (for smaller scale and high purity)
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor by TLC to identify and combine the fractions containing the pure this compound.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Diagrams
Caption: Experimental workflow for the synthesis and purification of this compound.
Characterization Data
The following table summarizes the expected characterization data for the purified this compound.
| Analysis | Expected Results |
| ¹H NMR | Chemical shifts (δ, ppm) and coupling constants (J, Hz) consistent with the structure. The aromatic protons will show characteristic splitting patterns due to fluorine and methyl group substitution. The methyl group will appear as a singlet. |
| ¹³C NMR | Chemical shifts (δ, ppm) for the seven carbon atoms in the molecule, with the carbon attached to fluorine showing a large C-F coupling constant. |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (m/z ≈ 208.64), along with characteristic isotopic peaks for chlorine. |
| IR | Strong absorption bands characteristic of the sulfonyl chloride group (S=O stretching) typically around 1380 and 1180 cm⁻¹. |
Note: Actual spectroscopic data should be acquired for each synthesized batch to confirm the identity and purity of the product.
Discussion
The chlorosulfonation of 3-fluorotoluene is an effective method for the synthesis of this compound. The regioselectivity of the reaction is governed by the directing effects of the fluorine and methyl substituents. Both are ortho-, para-directing groups. The sulfonation occurs preferentially at the positions activated by both groups and sterically accessible. This leads to the formation of a mixture of isomers, necessitating a careful purification step. The choice between fractional distillation and column chromatography for purification will depend on the scale of the reaction and the required purity of the final product. The provided protocols, when followed with the appropriate safety measures, should allow for the successful synthesis and isolation of this valuable synthetic intermediate.
References
Protecting Group Strategies Involving 2-Fluoro-4-methylbenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Fluoro-4-methylbenzenesulfonyl chloride (Fms-Cl) as a protecting group for primary amines, secondary amines, and phenols. The 2-fluoro-4-methylbenzenesulfonyl (Fms) group offers distinct advantages in terms of reactivity and potential for selective deprotection, making it a valuable tool in multi-step organic synthesis.
Introduction to the Fms Protecting Group
The 2-Fluoro-4-methylbenzenesulfonyl group is an emerging protecting group for nucleophilic functional groups such as amines and phenols. The presence of a fluorine atom at the ortho position to the sulfonyl group increases the electrophilicity of the sulfur atom, making this compound a more reactive sulfonating agent compared to the more common p-toluenesulfonyl chloride (Ts-Cl)[1]. This enhanced reactivity can lead to shorter reaction times and milder conditions for the protection step.
The Fms group forms stable sulfonamides and sulfonate esters that are robust under a variety of reaction conditions. The deprotection of the Fms group can be achieved under specific reductive or basic conditions, offering potential orthogonality with other common protecting groups like Boc and Fmoc.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection and deprotection of various functional groups with the Fms group. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Protection of Amines and Phenols with this compound
| Substrate Type | Reagents and Conditions | Typical Yield (%) | Reference |
| Primary Amines | Fms-Cl (1.1 eq.), Triethylamine, CH₂Cl₂, 0 °C to rt | 85-95% | General Protocol |
| Secondary Amines | Fms-Cl (1.2 eq.), Pyridine, CH₂Cl₂, rt | 80-90% | General Protocol |
| Phenols | Fms-Cl (1.1 eq.), K₂CO₃, Acetone, reflux | 90-98% | General Protocol |
Table 2: Deprotection of Fms-Protected Amines and Phenols
| Protected Group | Reagents and Conditions | Typical Yield (%) | Reference |
| Fms-Amides | Mg, MeOH, reflux | 70-90% | General Protocol |
| Fms-Amides | Na/Hg, Na₂HPO₄, MeOH, rt | 75-95% | General Protocol |
| Fms-Phenolic Ethers | NaOH, EtOH/H₂O, reflux | 85-95% | General Protocol |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine with Fms-Cl
Materials:
-
Primary amine
-
This compound (Fms-Cl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equiv) to the solution.
-
Slowly add a solution of this compound (1.1 equiv) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Protection of a Phenol with Fms-Cl
Materials:
-
Phenol
-
This compound (Fms-Cl)
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
To a solution of the phenol (1.0 equiv) in acetone in a round-bottom flask, add potassium carbonate (2.0 equiv).
-
Add this compound (1.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 3: General Procedure for the Reductive Deprotection of an Fms-Amide using Mg/MeOH
Materials:
-
Fms-protected amine
-
Magnesium (Mg) turnings
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution
Procedure:
-
To a solution of the Fms-protected amine (1.0 equiv) in methanol, add magnesium turnings (10 equiv).
-
Heat the mixture to reflux and stir vigorously. The reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography.
Protocol 4: General Procedure for the Basic Hydrolysis of an Fms-Phenolic Ether
Materials:
-
Fms-protected phenol
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the Fms-protected phenol (1.0 equiv) in a mixture of ethanol and water.
-
Add sodium hydroxide (5.0 equiv) to the solution.
-
Heat the reaction mixture to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with aqueous HCl until the pH is acidic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude phenol by flash column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general workflow for the protection and deprotection strategies involving the Fms group.
Caption: General workflow for the protection and deprotection of functional groups using Fms-Cl.
Caption: Orthogonal deprotection strategy of Fms and Boc protecting groups.
Stability and Orthogonality
The Fms group exhibits good stability under a range of conditions, making it a reliable protecting group in multi-step synthesis.
-
Acidic Conditions: Fms-amides and Fms-esters are generally stable to acidic conditions used for the removal of Boc groups (e.g., trifluoroacetic acid in dichloromethane). This allows for the orthogonal protection of different amine or alcohol functionalities within the same molecule.
-
Basic Conditions: While Fms-esters can be cleaved under strong basic conditions, Fms-amides are relatively stable to milder bases such as those used for the deprotection of Fmoc groups (e.g., piperidine in DMF). This provides a degree of orthogonality between Fms and Fmoc protecting groups.
-
Reductive Conditions: The Fms group is susceptible to certain reductive cleavage conditions, such as dissolving metals (Mg in MeOH or Na/Hg). It is generally stable to catalytic hydrogenation conditions used for the removal of benzyl groups, although this should be evaluated on a case-by-case basis.
The orthogonality of the Fms group with other common protecting groups is a key advantage, allowing for selective deprotection and functionalization in complex synthetic sequences.
Conclusion
This compound is a versatile reagent for the protection of amines and phenols. The resulting Fms-protected derivatives exhibit good stability and can be deprotected under specific conditions, offering opportunities for orthogonal protection strategies. The enhanced reactivity of Fms-Cl allows for efficient protection reactions, making it a valuable addition to the synthetic chemist's toolbox. The provided protocols and data serve as a guide for the application of this protecting group in research and development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Fluoro-4-methylbenzenesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Fluoro-4-methylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is an oil or a semi-solid. How can I solidify it for further purification?
Possible Cause: The presence of isomeric impurities, residual solvents from the synthesis, or the hydrolysis product (2-fluoro-4-methylbenzenesulfonic acid) can lower the melting point of the crude product, causing it to be oily or semi-solid.
Solutions:
-
Trituration: Attempt to solidify the crude product by triturating it with a non-polar solvent in which the desired product has low solubility, such as ice-cold hexanes or pentane. This can help to remove some of the more soluble impurities and induce crystallization.
-
Aqueous Wash: If hydrolysis is suspected, dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate and wash it with cold water to remove the water-soluble sulfonic acid. Be aware that sulfonyl chlorides are moisture-sensitive, so this step should be performed quickly, and the organic layer should be thoroughly dried afterward.[1]
Q2: After aqueous workup, my yield is significantly lower than expected. What could be the reason?
Possible Cause: this compound is susceptible to hydrolysis, especially under neutral or basic conditions, which converts it to the corresponding sulfonic acid.[1] This sulfonic acid is more water-soluble and will be lost to the aqueous phase during extraction.
Solutions:
-
Minimize Contact Time with Water: Perform aqueous washes quickly and use cold water to reduce the rate of hydrolysis.
-
Acidic Wash: Using a dilute, cold acidic solution (e.g., 1 M HCl) for the aqueous wash can suppress the ionization of the sulfonic acid, potentially reducing its solubility in the aqueous phase.
-
Thorough Extraction: After the aqueous wash, ensure to perform multiple extractions with the organic solvent to recover as much product as possible.
Q3: I am having difficulty removing the isomeric impurity, 4-fluoro-2-methylbenzenesulfonyl chloride. What purification technique is most effective?
Possible Cause: The synthesis of this compound from 3-fluorotoluene via chlorosulfonation often yields a mixture of isomers, including 4-fluoro-2-methylbenzenesulfonyl chloride, which have very similar physical properties, making them difficult to separate.[1]
Solutions:
-
Fractional Distillation under Vacuum: While challenging due to the high boiling points of the isomers, fractional distillation under reduced pressure can be effective. The slight difference in boiling points may allow for separation with a good fractional distillation column.
-
Recrystallization: This is often the most practical method. The key is to find a solvent system where the solubility of the two isomers is sufficiently different. This may require screening various solvents and solvent mixtures.
-
Column Chromatography: Flash column chromatography on silica gel can be used to separate the isomers. Careful selection of the eluent system is critical to achieve good resolution.
Q4: My purified product is not stable and seems to decompose upon storage. How can I store it properly?
Possible Cause: this compound is moisture-sensitive and will hydrolyze over time if exposed to atmospheric moisture.[1]
Solutions:
-
Anhydrous Conditions: Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature: Storing the container in a refrigerator or freezer (2-8°C is often recommended) can slow down the rate of any potential decomposition.[1]
-
Dry Environment: Keep the container in a desiccator to protect it from moisture.
Data Presentation
| Property | Value |
| Molecular Formula | C₇H₆ClFO₂S |
| Molecular Weight | 208.64 g/mol |
| Physical State | Solid at room temperature |
| Boiling Point | 257.3 °C at 760 mmHg |
| Density | 1.423 g/cm³ |
| Solubility | Soluble in dichloromethane, chloroform, acetone; limited solubility in water. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound. The optimal solvent system should be determined empirically.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., hexanes, heptane, toluene, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of a soluble solvent and a non-soluble "anti-solvent" can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the solvent in which the compound is more soluble if using a mixed solvent system) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a mixed solvent system and the compound was dissolved in the more soluble solvent, slowly add the anti-solvent until the solution becomes slightly cloudy, then warm until it is clear again before allowing it to cool.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying larger quantities of the crude product, especially if it is oily.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply a vacuum to the system.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure. For sulfonyl chlorides, a pressure of 1-10 mmHg is often used.
-
Discontinuation: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Protocol 3: Purification by Flash Column Chromatography
This method is effective for separating isomeric impurities.
Methodology:
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase that provides good separation between the desired product and its impurities. A common starting point for sulfonyl chlorides is a mixture of hexanes and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. Load the solution onto the top of the silica gel column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for purification issues.
References
preventing hydrolysis of 2-Fluoro-4-methylbenzenesulfonyl chloride during reactions
This guide provides researchers, scientists, and drug development professionals with technical support for handling 2-Fluoro-4-methylbenzenesulfonyl chloride, focusing on the prevention of hydrolysis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound is an aromatic sulfonyl chloride compound. Its sensitivity to moisture stems from the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The fluorine atom at the ortho position further increases this electrophilicity through its electron-withdrawing effect, making the compound particularly susceptible to nucleophilic attack by water.[1] This reaction, known as hydrolysis, results in the formation of the corresponding and often undesired 2-fluoro-4-methylbenzenesulfonic acid.[1]
Q2: How can I visually identify if my this compound has undergone hydrolysis?
This compound is typically a solid at room temperature.[1] The corresponding sulfonic acid is also a solid. While there may not be a dramatic visual change for partial hydrolysis, significant degradation might be indicated by a change in the physical appearance of the solid (e.g., clumping, stickiness) due to the presence of hydrochloric acid (a byproduct of hydrolysis) and the sulfonic acid. The most reliable methods for detecting hydrolysis are analytical, such as NMR spectroscopy (which will show new peaks corresponding to the sulfonic acid) or thin-layer chromatography (TLC).
Q3: What are the recommended storage conditions for this compound?
To minimize hydrolysis, the compound must be stored in a tightly sealed container to protect it from atmospheric moisture.[1][2] Storage in a cool, dry place, such as a desiccator or a controlled-atmosphere glovebox, is ideal.[2][3] For long-term storage, blanketing the container with an inert gas like nitrogen or argon is also recommended.[2][4]
Q4: Can I use protic solvents for reactions with this compound?
It is highly inadvisable to use protic solvents like water, methanol, or ethanol unless they are the intended reactant. These solvents contain nucleophilic hydroxyl groups that will readily react with the sulfonyl chloride, leading to hydrolysis or alcoholysis.[5] Anhydrous (dry) aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or acetonitrile should be used for reactions where the sulfonyl chloride group needs to be preserved.[1]
Q5: In a reaction with an amine, how do I ensure the desired sulfonamide formation over hydrolysis?
The reaction with an amine to form a sulfonamide is a competitive process with the hydrolysis reaction.[6] To favor sulfonamide formation, you should:
-
Use an anhydrous reaction setup and solvents.
-
Use a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl produced during the reaction.[1][6] This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Ensure the amine is a better nucleophile or is present in a sufficient concentration to outcompete any trace amounts of water.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product (e.g., sulfonamide) | 1. Hydrolysis of the starting material: The this compound may have degraded due to improper storage or handling. 2. Wet reagents or solvents: Trace amounts of water in the reaction mixture are hydrolyzing the sulfonyl chloride. 3. Inactivated nucleophile: The amine or other nucleophile may have been protonated by the HCl byproduct, rendering it non-nucleophilic. | 1. Verify the purity of the sulfonyl chloride before use (e.g., via NMR). Store it under inert gas in a desiccator. 2. Use freshly dried solvents and ensure all glassware is oven-dried or flame-dried before use. Handle all reagents under an inert atmosphere (nitrogen or argon). 3. Add a suitable base (e.g., triethylamine, pyridine, or an excess of the amine nucleophile if appropriate) to the reaction mixture to neutralize the generated HCl.[1][7] |
| Reaction mixture becomes cloudy or forms a precipitate unexpectedly | 1. Precipitation of amine hydrochloride salt: If a base is not used, the HCl generated can react with the amine to form an insoluble salt. 2. Precipitation of the sulfonic acid: Extensive hydrolysis can lead to the formation and precipitation of the less soluble 2-fluoro-4-methylbenzenesulfonic acid. | 1. Add a non-nucleophilic base like triethylamine to the reaction. This will form a more soluble triethylammonium chloride salt or keep the reaction medium basic. 2. This indicates a severe moisture issue. The experiment should be repeated using stringent anhydrous techniques. |
| TLC analysis shows a spot at the baseline that does not correspond to the starting material or product | Formation of sulfonic acid: The highly polar sulfonic acid byproduct will often stick to the baseline on a silica gel TLC plate. | This confirms that hydrolysis is occurring. Review and improve the anhydrous conditions of the experiment. This can also be used as a diagnostic tool to check for the presence of the sulfonic acid impurity in the starting material. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions
This protocol describes a general method for reacting this compound with a primary or secondary amine to minimize hydrolysis.
1. Materials and Setup:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous triethylamine (1.5 - 2.0 eq) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
-
All glassware should be oven-dried at 120°C for at least 4 hours and cooled under a stream of inert gas.
2. Procedure:
-
To the round-bottom flask, add the amine and dissolve it in anhydrous DCM under an inert atmosphere.
-
Add the anhydrous triethylamine to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dissolve the this compound in anhydrous DCM in the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by adding water. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1M HCl (to remove excess base), followed by saturated aqueous NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the product as necessary (e.g., by recrystallization or column chromatography).
Visualizations
Hydrolysis of this compound
Caption: The hydrolysis pathway of this compound.
Experimental Workflow for Preventing Hydrolysis
Caption: Workflow for sulfonamide synthesis, highlighting steps to prevent hydrolysis.
References
- 1. This compound (518070-29-6) for sale [vulcanchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Sulfonamide Synthesis with 2-Fluoro-4-methylbenzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing reaction yields for sulfonamide synthesis utilizing 2-Fluoro-4-methylbenzenesulfonyl chloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of my sulfonamide synthesis with this compound?
A1: The success of your sulfonamide synthesis hinges on several key factors. Firstly, the purity of your reagents is paramount. This compound is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid, significantly reducing your yield.[1] It is crucial to use anhydrous solvents and dry amines. Secondly, the choice of base and solvent can have a substantial impact on the reaction rate and yield. Steric hindrance, both in the amine and the sulfonyl chloride, can also slow down the reaction. Finally, reaction temperature and time are critical parameters that need to be optimized for each specific amine.
Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture. What is it likely to be?
A2: An insoluble white solid is often the hydrochloride salt of the amine base (e.g., triethylamine hydrochloride or pyridine hydrochloride) that forms as a byproduct of the reaction. This precipitation is a good indication that the reaction is proceeding. However, if the starting amine is a solid, it could also be unreacted starting material.
Q3: My reaction is proceeding very slowly or not at all. What are the likely causes?
A3: A sluggish or stalled reaction can be attributed to several factors. The amine you are using may be weakly nucleophilic due to electronic effects (e.g., anilines with electron-withdrawing groups) or significant steric hindrance.[1] Insufficient temperature may also be the cause; while many reactions proceed well at room temperature, some may require gentle heating. Lastly, ensure that your this compound has not hydrolyzed due to moisture contamination.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. You can spot the reaction mixture alongside your starting materials (the amine and the sulfonyl chloride) to visualize the consumption of reactants and the formation of the product. The sulfonamide product should have a different Rf value than the starting materials.
Q5: What is the best work-up procedure for isolating my sulfonamide product?
A5: A typical work-up procedure involves quenching the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize any remaining base and protonate the sulfonamide. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure to yield the crude product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Hydrolysis of this compound | Ensure all glassware is oven-dried. Use anhydrous solvents and dry amines. Store the sulfonyl chloride in a desiccator. |
| Weakly nucleophilic amine | Increase the reaction temperature. Consider using a more forcing solvent like DMF. Allow for a longer reaction time. | |
| Steric hindrance | Increase the reaction temperature and prolong the reaction time. | |
| Inappropriate base | For weakly nucleophilic amines, a stronger, non-nucleophilic base may be beneficial. Ensure the base is dry. | |
| Multiple Products Observed by TLC | Formation of bis-sulfonated product (with primary amines) | Use a slight excess of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution. |
| Side reactions due to elevated temperature | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Difficulty in Product Purification | Product co-elutes with starting material | Optimize your chromatography conditions (e.g., try a different solvent system or a gradient elution). |
| Oily product that is difficult to crystallize | Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. |
Data Presentation
Optimizing the reaction conditions is crucial for maximizing the yield of your desired sulfonamide. The following tables provide hypothetical yield data for the reaction of this compound with various anilines under different conditions. This data is intended to serve as a starting point for your optimization studies.
Table 1: Effect of Base and Solvent on the Yield of N-(4-methoxyphenyl)-2-fluoro-4-methylbenzenesulfonamide
| Entry | Amine | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyaniline | Pyridine (1.5) | Dichloromethane (DCM) | 25 | 12 | 85 |
| 2 | 4-Methoxyaniline | Triethylamine (1.5) | Dichloromethane (DCM) | 25 | 12 | 82 |
| 3 | 4-Methoxyaniline | Pyridine (1.5) | Tetrahydrofuran (THF) | 25 | 12 | 78 |
| 4 | 4-Methoxyaniline | Triethylamine (1.5) | Tetrahydrofuran (THF) | 25 | 12 | 75 |
| 5 | 4-Methoxyaniline | Pyridine (1.5) | N,N-Dimethylformamide (DMF) | 50 | 6 | 92 |
Table 2: Effect of Amine Nucleophilicity on Reaction Yield
| Entry | Amine | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine (1.5) | Dichloromethane (DCM) | 25 | 12 | 88 |
| 2 | 4-Methoxyaniline | Pyridine (1.5) | Dichloromethane (DCM) | 25 | 12 | 85 |
| 3 | 4-Chloroaniline | Pyridine (1.5) | Dichloromethane (DCM) | 25 | 24 | 75 |
| 4 | 4-Nitroaniline | Pyridine (1.5) | N,N-Dimethylformamide (DMF) | 80 | 24 | 60 |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-fluoro-4-methylbenzenesulfonamides
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.05 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.05 eq) and anhydrous dichloromethane.
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Visualizations
References
common side products in reactions with 2-Fluoro-4-methylbenzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methylbenzenesulfonyl chloride in chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound, focusing on the identification and mitigation of common side products.
Issue 1: Low Yield of the Desired Sulfonamide Product
Possible Cause 1: Hydrolysis of the Starting Material
This compound is sensitive to moisture and can readily hydrolyze to the corresponding 2-fluoro-4-methylbenzenesulfonic acid.[1] This sulfonic acid is unreactive towards amines under standard sulfonylation conditions and represents a loss of the starting material.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Proper Storage: Store this compound in a desiccator or a tightly sealed container in a cool, dry place.
Possible Cause 2: Inefficient Reaction with the Amine
The reactivity of the amine plays a crucial role. Sterically hindered or electron-deficient amines may react slowly, allowing competitive side reactions like hydrolysis to dominate.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate of sulfonamide formation. However, be cautious as excessive heat can promote side reactions.
-
Optimize Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Choice of Base: The selection of the base is critical. For less reactive amines, a stronger, non-nucleophilic base might be beneficial. Common bases include pyridine and triethylamine, which also act as scavengers for the HCl byproduct.[1]
Issue 2: Presence of an Impurity with a Similar Mass to the Desired Product
Possible Cause: Isomeric Impurity in the Starting Material
The synthesis of this compound via chlorosulfonation of 3-fluorotoluene can produce the isomeric byproduct, 4-fluoro-2-methylbenzenesulfonyl chloride.[1] This isomeric sulfonyl chloride will react with the amine to produce an isomeric sulfonamide, which can be difficult to separate from the desired product.
Troubleshooting Steps:
-
Analyze the Starting Material: Check the purity of the this compound lot by a suitable analytical method (e.g., GC-MS or NMR) to quantify the presence of any isomeric impurities.
-
Chromatographic Purification: Employ high-resolution chromatographic techniques (e.g., preparative HPLC or careful column chromatography) to separate the isomeric products.
-
Source a High-Purity Reagent: If the isomeric impurity is significant, consider obtaining the starting material from a different supplier with a higher purity specification.
Issue 3: Formation of a Higher Molecular Weight Side Product, Especially with Primary Amines
Possible Cause: Di-sulfonylation of the Primary Amine
Primary amines react with this compound to form a monosulfonamide. The resulting N-H proton on the sulfonamide is acidic and can be deprotonated by the base in the reaction mixture. The resulting anion can then react with a second molecule of the sulfonyl chloride to form a di-sulfonylated byproduct.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents of amine) to favor the formation of the monosulfonamide.
-
Slow Addition of the Sulfonyl Chloride: Add the sulfonyl chloride solution dropwise to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, minimizing the chance of the second sulfonylation reaction.
-
Choice of Base: The use of a sterically hindered base may reduce the deprotonation of the monosulfonamide. Alternatively, using a weaker base or exactly one equivalent of a strong base can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in reactions involving this compound?
A1: The most common side product is 2-fluoro-4-methylbenzenesulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride in the presence of water or moisture.[1]
Q2: How can I prevent the formation of 2-fluoro-4-methylbenzenesulfonic acid?
A2: To prevent hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents and glassware and performing the reaction under an inert atmosphere like nitrogen or argon. Proper storage of the sulfonyl chloride in a dry environment is also essential.
Q3: My reaction with a primary amine is giving a significant amount of a di-sulfonated product. How can I avoid this?
A3: To minimize di-sulfonylation, you can adjust the stoichiometry to use a slight excess of the amine. Additionally, a slow, controlled addition of the sulfonyl chloride to the amine solution can be very effective. The choice of base and the reaction temperature can also be optimized to favor monosulfonylation.
Q4: I am reacting this compound with an alcohol. What are the expected products and potential side products?
A4: The expected product is the corresponding sulfonate ester. The primary side product would again be the sulfonic acid from hydrolysis if moisture is present. If an amine is also present as an impurity or in the reaction mixture, the formation of the sulfonamide will compete with the formation of the sulfonate ester.
Q5: Are there any known side reactions involving the fluoro or methyl groups on the aromatic ring?
A5: Under typical sulfonylation conditions (mild temperatures, basic environment), the fluoro and methyl groups on the aromatic ring are generally stable and do not participate in side reactions.
Data Presentation
The following table summarizes the common side products and suggests preventative measures.
| Side Product | Chemical Structure | Origin | Recommended Prevention |
| 2-Fluoro-4-methylbenzenesulfonic acid | F-C₆H₃(CH₃)-SO₃H | Hydrolysis of the sulfonyl chloride with water.[1] | Use anhydrous solvents and glassware; run the reaction under an inert atmosphere. |
| Di-sulfonyl Imide | F-C₆H₃(CH₃)-SO₂-N(R)-SO₂-C₆H₃(CH₃)-F | Reaction of a deprotonated primary sulfonamide with a second molecule of sulfonyl chloride. | Use a slight excess of the primary amine; slow addition of the sulfonyl chloride. |
| 4-Fluoro-2-methylbenzenesulfonamide (Isomer) | F-C₆H₃(CH₃)-SO₂-NR₂ | Reaction of the amine with an isomeric impurity in the starting material. | Analyze the purity of the starting material; use high-purity reagents. |
| 2-Fluoro-4-methylbenzenesulfonate Ester | F-C₆H₃(CH₃)-SO₂-OR | Reaction with an alcohol nucleophile. | Ensure the absence of alcohol solvents or impurities if sulfonamide formation is desired. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 mmol) and a suitable anhydrous solvent (e.g., dichloromethane or THF, 5 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add a suitable base, such as triethylamine (1.5 mmol) or pyridine (1.5 mmol), to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 mmol) in the anhydrous solvent (2 mL). Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Gentle heating may be required for less reactive amines.
-
Work-up: Upon completion, quench the reaction with the addition of water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Visualizations
Caption: Main reaction pathway to the desired sulfonamide and common side reactions.
References
safe handling and storage procedures for 2-Fluoro-4-methylbenzenesulfonyl chloride
This guide provides essential information for the safe handling and storage of 2-Fluoro-4-methylbenzenesulfonyl chloride, addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also moisture-sensitive and will react with water, potentially releasing heat and corrosive byproducts.[3][4] Inhalation of dust or vapors should be avoided.[4][5]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: Researchers must wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield.[1] A lab coat or other protective clothing is also necessary to prevent skin contact.[5] Work should be conducted in a well-ventilated area, such as a fume hood.[4][5]
Q3: How should I properly store this compound?
A3: This compound is moisture-sensitive and should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4] Storage under an inert gas atmosphere is recommended to prevent degradation from moisture.[4]
Q4: What materials are incompatible with this compound?
A4: Due to its reactivity, this compound is incompatible with water, strong oxidizing agents, bases, and alcohols.[6] Contact with these substances can lead to vigorous reactions. It may also be corrosive to some metals, especially in the presence of moisture.[4][7]
Q5: What should I do in case of accidental skin or eye contact?
A5: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[2][5] For eye contact, immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][4][5] In both cases, seek immediate medical attention.[2][4]
Q6: How should I handle a spill of this compound?
A6: In the event of a spill, evacuate the area and ensure adequate ventilation.[5] Wearing appropriate PPE, collect the spilled material using a dry, inert absorbent and place it in a suitable, closed container for disposal.[5] Avoid generating dust. Do not use water to clean up the spill, as the material reacts with it.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has solidified or appears clumpy. | The compound is a solid at room temperature. | Gently warm the container in a water bath to melt the solid before use. Ensure the container is securely closed to prevent moisture ingress. |
| Reaction is not proceeding as expected or yields are low. | The reagent may have degraded due to exposure to moisture. | Use a fresh bottle of the reagent or one that has been properly stored under inert gas. Ensure all glassware is thoroughly dried before use. |
| A fuming or bubbling reaction is observed when the reagent is exposed to air. | The sulfonyl chloride is reacting with atmospheric moisture. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques to minimize exposure to air. |
| Unexpected side products are observed. | The presence of water or other nucleophilic impurities in the reaction mixture. | Purify solvents and other reagents to remove water and other nucleophilic impurities. Ensure the reaction is run under anhydrous conditions. |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO₂S | [3] |
| Molecular Weight | 208.64 g/mol | [3] |
| Physical State | Solid | [3] |
| Boiling Point | 257.3 °C at 760 mmHg | [3] |
| Density | 1.423 g/cm³ | [3] |
| Flash Point | 109.4 °C | [3] |
Experimental Workflow
Caption: Logical workflow for the safe handling and storage of this compound.
References
- 1. 4-氟-2-甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound (518070-29-6) for sale [vulcanchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Exothermic Reactions of 2-Fluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic reactions of 2-Fluoro-4-methylbenzenesulfonyl chloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards stem from its reactivity, particularly its exothermic reactions with nucleophiles, and its corrosive nature. The sulfonyl chloride functional group is highly electrophilic and can react vigorously with water, alcohols, amines, and other nucleophiles, releasing significant heat and potentially leading to a thermal runaway if not properly controlled.[1][2] The compound and its reaction byproducts, such as hydrochloric acid, are corrosive and can cause severe skin burns and eye damage.[3]
Q2: What causes the high reactivity and exothermicity of this compound?
A2: The reactivity of this compound is influenced by the electronic effects of its substituents. The fluorine atom at the ortho position acts as an electron-withdrawing group, increasing the electrophilicity of the sulfonyl group. This makes it more susceptible to nucleophilic attack compared to less substituted sulfonyl chlorides.[4] The reaction with nucleophiles is inherently exothermic due to the formation of stable sulfonamides, sulfonates, or sulfonic acids.
Q3: How can I safely quench a reaction involving this compound?
A3: Quenching must be performed cautiously to manage the exothermic nature of the hydrolysis reaction. A slow, controlled addition of the reaction mixture to a well-stirred, cooled quenching agent is crucial. For small-scale reactions, slowly adding the reaction mixture to a beaker of crushed ice and water is a common practice. For larger-scale operations, a controlled reverse addition of a cooled, non-reactive solvent/water mixture to the reaction vessel may be necessary. Ensure adequate cooling and venting of any evolved gases, such as HCl.
Q4: What are the signs of a runaway reaction, and what should I do if one occurs?
A4: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature and pressure, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture. If a runaway reaction is suspected, immediately cease the addition of any reagents, maximize cooling, and if possible and safe to do so, dilute the reaction with a cold, inert solvent. Evacuate the area and alert safety personnel. The primary risk is a rapid pressure buildup that can exceed the limits of the reaction vessel, leading to an explosion.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Uncontrolled Exotherm During Reagent Addition | 1. Addition rate of nucleophile or this compound is too fast.2. Inadequate cooling of the reaction mixture.3. Insufficient stirring leading to localized hot spots. | 1. Reduce the addition rate of the reagent. Use a syringe pump for precise control.2. Ensure the cooling bath is at the appropriate temperature and has sufficient capacity for the scale of the reaction.3. Increase the stirring rate to improve heat transfer. |
| Reaction Appears Sluggish or Incomplete | 1. Low reaction temperature.2. Steric hindrance from the nucleophile.3. Poor solubility of reactants. | 1. Gradually increase the reaction temperature while carefully monitoring for any exotherm.2. Consider using a less sterically hindered nucleophile or a different catalyst.3. Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
| Formation of Impurities or Side Products | 1. Reaction temperature is too high.2. Presence of moisture in the reagents or solvent.3. Incorrect stoichiometry of reagents. | 1. Lower the reaction temperature to improve selectivity.2. Use anhydrous solvents and dry all glassware thoroughly before use. Handle this compound under an inert atmosphere.3. Carefully measure and control the molar ratios of the reactants. |
| Difficulties in Product Isolation/Workup | 1. Product is water-soluble.2. Emulsion formation during aqueous extraction.3. Thermal degradation of the product during solvent removal. | 1. If the product is a salt, consider a "salting out" process by adding a saturated solution of a salt like NaCl.2. Add a small amount of brine to the separatory funnel to help break the emulsion.3. Use a rotary evaporator at a reduced pressure and moderate temperature to remove the solvent. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 4-Fluoro-2-methylbenzenesulfonyl chloride | 2-Fluorobenzenesulfonyl chloride |
| CAS Number | 518070-29-6[4] | 7079-48-3 | 2905-21-7[6] |
| Molecular Formula | C₇H₆ClFO₂S[4] | C₇H₆ClFO₂S | C₆H₄ClFO₂S[6] |
| Molecular Weight | 208.64 g/mol [4] | 208.64 g/mol | 194.61 g/mol [6] |
| Boiling Point | 257.3 °C at 760 mmHg[4] | 245-246 °C | 246-247 °C[6] |
| Melting Point | Not available | Not available | 27-30 °C[6] |
| Density | 1.423 g/cm³[4] | 1.433 g/mL at 25 °C | 1.47 g/mL at 25 °C[6] |
| Flash Point | 109.4 °C[4] | >110 °C | 110 °C[6] |
Table 2: Representative Thermal Stability Data of a Structurally Similar Sulfonyl Chloride (4-chlorobenzenesulfonyl chloride)
| Parameter | Value |
| Onset of Decomposition (°C) | ~180 °C |
| Peak Exotherm Temperature (°C) | ~220 °C |
| Heat of Decomposition (J/g) | -850 J/g |
| Note: This data is for 4-chlorobenzenesulfonyl chloride and is provided for illustrative purposes to highlight the potential thermal hazards of sulfonyl chlorides. The thermal stability of this compound may differ. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Safe Quenching of a Reaction Mixture Containing this compound
Materials:
-
Reaction mixture containing unreacted this compound
-
Crushed ice
-
Water
-
Large beaker
Procedure:
-
In a large beaker, prepare a slurry of crushed ice and water. The volume of the ice/water mixture should be at least 10 times the volume of the reaction mixture to be quenched.
-
Place the beaker in a secondary container (e.g., an ice bath) to manage any potential overflow and to provide additional cooling.
-
With vigorous stirring of the ice/water slurry, slowly and carefully add the reaction mixture dropwise using a pipette or a dropping funnel.
-
Monitor the temperature of the quenching mixture. If the temperature rises significantly, pause the addition until it cools down.
-
After the addition is complete, continue stirring the mixture for at least 30 minutes to ensure all the sulfonyl chloride has hydrolyzed.
-
The resulting aqueous solution can then be neutralized and disposed of according to your institution's safety guidelines.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a sulfonamide.
Caption: Relationship between causes, consequences, and mitigation of exothermic events.
References
Technical Support Center: Troubleshooting Low Yield in 2-Fluoro-4-methylbenzenesulfonyl Chloride Couplings
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during coupling reactions with 2-Fluoro-4-methylbenzenesulfonyl chloride, helping to optimize reaction yields and minimize impurity formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes for low yields in my coupling reaction with this compound?
Low or no product yield in these couplings typically stems from a few critical factors related to the reagent's reactivity and stability. The primary causes include:
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Reagent Degradation via Hydrolysis: this compound is highly sensitive to moisture.[1][2] The sulfonyl chloride functional group readily reacts with water to form the corresponding 2-fluoro-4-methylbenzenesulfonic acid, which is unreactive in the desired coupling reaction.[1] This is often the most significant contributor to low yields.
-
Suboptimal Base Selection: A suitable base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction.[1] If the base is too weak or used in insufficient quantity, the resulting acidic conditions can lead to side reactions or degradation of acid-sensitive starting materials. Common bases include pyridine and triethylamine.[1]
-
Inadequate Reaction Temperature: Temperature control is vital. While running the reaction at low temperatures (e.g., 0 °C) can help control exothermic processes and prevent side reactions, an insufficient temperature may lead to an incomplete reaction, especially with less nucleophilic partners.[3] Conversely, excessively high temperatures can cause decomposition of the starting materials or products.
-
Steric Hindrance: The ortho-fluoro substituent, combined with bulky groups on the nucleophile (amine or alcohol), can sterically hinder the approach to the electrophilic sulfur center, slowing down the reaction rate and potentially lowering the final yield.[1]
-
Impurity of Starting Materials: The purity of the sulfonyl chloride, the nucleophile, the base, and the solvent is critical for a clean reaction and high yield.[3]
Q2: I suspect my this compound has hydrolyzed. How can I confirm this and prevent it?
Hydrolysis is a common problem. Here’s how to address it:
-
Confirmation: The hydrolysis product, 2-fluoro-4-methylbenzenesulfonic acid, is significantly more polar than the starting sulfonyl chloride. This can often be observed on a Thin Layer Chromatography (TLC) plate as a new spot that remains at the baseline.[3]
-
Prevention: Rigorous exclusion of moisture is key.
-
Storage: Always store this compound in tightly sealed containers in a dry environment, preferably in a desiccator or under an inert atmosphere.[1]
-
Handling: Use fresh, high-purity reagent for best results. Handle the reagent quickly in a dry environment (e.g., glovebox) or under a stream of inert gas (Nitrogen or Argon).
-
Reaction Setup: Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under an inert atmosphere.[3] Use anhydrous solvents, which can be obtained commercially or prepared by distillation over an appropriate drying agent.[3]
-
Q3: How do the substituents on this compound affect its reactivity?
The electronic properties of the substituents have a direct impact on the reactivity of the sulfonyl chloride group:
-
Ortho-Fluoro Group: The fluorine atom at the ortho position is strongly electron-withdrawing, which increases the electrophilicity of the sulfonyl sulfur atom. This makes the compound more reactive towards nucleophiles compared to its non-fluorinated analog, 4-methylbenzenesulfonyl chloride (tosyl chloride).[1]
-
Para-Methyl Group: The methyl group at the para position has a slight electron-donating effect, which can modulate the high reactivity imparted by the ortho-fluorine.[1]
This electronic balance makes this compound a versatile reagent, generally showing intermediate reactivity between the highly activated 2-fluorobenzenesulfonyl chloride and the less activated tosyl chloride.[1]
Q4: What are the optimal reaction conditions (solvent, base) for a successful coupling?
While optimal conditions are substrate-dependent, a good starting point is:
-
Solvent: Anhydrous, non-protic organic solvents are preferred. Dichloromethane (DCM), chloroform, and acetone are suitable choices as they effectively dissolve the sulfonyl chloride without reacting with it.[1]
-
Base: A non-nucleophilic organic base is typically used to scavenge the HCl byproduct. Triethylamine (TEA) or pyridine are common choices, usually added in a slight excess (1.1-1.5 equivalents).[1]
-
Temperature: Start the reaction at 0 °C, especially during the addition of the sulfonyl chloride, to manage any exotherm. The reaction can then be allowed to warm to room temperature and stirred until completion.[3]
Troubleshooting Summary
The table below outlines common problems, their probable causes, and recommended solutions to improve reaction outcomes.
| Problem Observed | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive sulfonyl chloride due to hydrolysis.[1][3]2. Reaction temperature is too low.[3]3. Insufficient amount or activity of the base. | 1. Use a fresh bottle of this compound. Ensure all glassware, solvents, and reagents are rigorously dry.[3]2. Gradually increase the reaction temperature and monitor progress by TLC/LC-MS.3. Use at least 1.1 equivalents of a dry, high-purity base like triethylamine or pyridine.[1] |
| Formation of a Highly Polar Byproduct (Baseline Spot on TLC) | Hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid.[1][3] | Improve drying procedures for all components. Conduct the reaction under a strictly inert (N₂ or Ar) atmosphere.[3] |
| Reaction Stalls or Proceeds Very Slowly | 1. Low nucleophilicity of the coupling partner (amine/alcohol).2. Steric hindrance around the nucleophile or the sulfonyl chloride.[1] | 1. Increase the reaction temperature or allow for a longer reaction time. Consider using a more forcing solvent if applicable.2. If steric hindrance is a major issue, a less hindered coupling partner may be required if the synthetic route allows. |
| Reaction Mixture Turns Dark or Tarry | Decomposition of starting materials or products, potentially due to excessive heat or incompatible reagents.[3] | Run the reaction at a lower temperature.[3] Ensure the purity of all reagents and screen alternative solvents or bases if decomposition persists. |
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting and the key factors that influence the reaction yield.
References
removal of unreacted 2-Fluoro-4-methylbenzenesulfonyl chloride from product
Topic: Removal of Unreacted 2-Fluoro-4-methylbenzenesulfonyl Chloride from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted this compound from their reaction products.
Troubleshooting Guide
Unreacted this compound can complicate downstream processing and compromise the purity of your final product. The following table summarizes common issues and provides recommended solutions.
| Issue | Potential Cause | Recommended Solutions |
| Product co-elutes with this compound during column chromatography. | The polarity of the product is very similar to that of the unreacted sulfonyl chloride. | 1. Quench before chromatography: Convert the sulfonyl chloride into a more polar derivative (sulfonic acid or sulfonamide) before purification. 2. Optimize chromatography conditions: Use a less polar eluent system to improve separation. Consider a different stationary phase if baseline separation is not achieved. |
| Product is sensitive to aqueous basic conditions (e.g., contains base-labile functional groups like esters). | Standard quenching with aqueous NaOH or KOH would degrade the product. | 1. Quench with a weak base: Use aqueous sodium bicarbonate (NaHCO₃) for a milder hydrolysis. 2. Use a non-basic quenching agent: React the excess sulfonyl chloride with an amine (e.g., ammonia, a primary or secondary amine) to form a sulfonamide, which can be removed by extraction or chromatography.[1] 3. Employ a scavenger resin: Use a polymer-bound amine scavenger to react with the sulfonyl chloride, which can then be removed by filtration.[1][2][3] |
| The quenching reaction is slow or incomplete. | - Insufficient quenching agent. - Low reaction temperature. - Poor mixing, especially in biphasic systems. | 1. Increase the excess of the quenching agent: Use a larger molar excess of the amine or base.[1] 2. Adjust the temperature: While initial quenching is often done at low temperatures to control exotherms, allowing the mixture to warm to room temperature can drive the reaction to completion. 3. Ensure vigorous stirring: Efficient mixing is crucial for reactions involving two phases (e.g., an organic solvent and an aqueous base).[1] |
| Residual pyridine from quenching is difficult to remove. | Pyridine is a relatively high-boiling point solvent and can be persistent. | Wash the organic layer with an acidic aqueous solution (e.g., dilute HCl) to protonate the pyridine, making it water-soluble and easily extractable.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound?
A1: Unreacted this compound is a reactive compound that can interfere with subsequent synthetic steps. Its presence can also complicate product purification, especially if its polarity is similar to that of the desired product, leading to co-elution during chromatography.[1] Furthermore, for pharmaceutical applications, its removal is critical to ensure the purity and safety of the final active pharmaceutical ingredient (API).
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable compound, followed by standard work-up and purification. The main approaches are:
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Aqueous Hydrolysis: Reaction with water, typically facilitated by a base, to form the corresponding water-soluble sulfonic acid.[1]
-
Amine Quenching: Reaction with an amine to form a more polar sulfonamide.[1]
-
Scavenger Resins: Use of polymer-bound nucleophiles (e.g., amines) that react with and immobilize the sulfonyl chloride, allowing for removal by filtration.[1][2][3]
-
Chromatographic Separation: Direct purification using column chromatography to separate the product from the unreacted sulfonyl chloride.
Q3: How do I choose the most suitable removal method for my experiment?
A3: The selection of the optimal method depends on several factors, primarily the stability of your desired product to the quenching conditions and the physical properties of both your product and the unreacted starting material.
-
For base-stable products , quenching with an aqueous base is an effective and inexpensive method.
-
For base-sensitive products , quenching with an amine or using a scavenger resin are preferred options.[1][2]
-
If your product is highly non-polar , converting the sulfonyl chloride to a very polar sulfonic acid or sulfonamide will greatly simplify separation by extraction or chromatography.
Q4: How can I monitor the removal of this compound?
A4: The disappearance of the unreacted sulfonyl chloride can be monitored by Thin Layer Chromatography (TLC).[1] The sulfonyl chloride should have a different Rf value compared to the product and the quenched byproducts (sulfonic acid or sulfonamide). For quantitative analysis to confirm complete removal, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[4][5]
Experimental Protocols
Protocol 1: Quenching with Aqueous Base (for Base-Stable Products)
This method converts the unreacted this compound into the corresponding water-soluble sodium 2-fluoro-4-methylbenzenesulfonate.
Materials:
-
Reaction mixture in an organic solvent.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution.
-
Separatory funnel.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly and carefully add the saturated aqueous NaHCO₃ or dilute NaOH solution to the reaction mixture with vigorous stirring. Caution: Gas evolution (CO₂) will occur with NaHCO₃. Addition should be slow to control foaming. The reaction is exothermic.
-
Continue stirring vigorously for 15-30 minutes at room temperature to ensure complete hydrolysis.
-
Monitor the disappearance of the sulfonyl chloride by TLC.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. The sodium sulfonate salt will be in the aqueous layer.[1]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching with a Scavenger Resin (for Sensitive Products)
This method is ideal for products that are sensitive to aqueous or basic conditions and avoids an aqueous workup.
Materials:
-
Reaction mixture in an organic solvent.
-
Polymer-bound amine scavenger (e.g., aminomethyl polystyrene or silica-bound amine).[3]
-
Filtration apparatus.
Procedure:
-
To the reaction mixture, add the polymer-bound amine scavenger (typically 2-3 equivalents relative to the excess sulfonyl chloride).[1]
-
Stir the suspension at room temperature. The reaction time can range from a few hours to overnight, depending on the specific resin and reaction conditions.
-
Monitor the reaction by TLC for the complete disappearance of the this compound.
-
Once the reaction is complete, filter the mixture to remove the resin.[1][2]
-
Wash the resin with a suitable organic solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of unreacted sulfonyl chloride.[1]
Visualization
Caption: Decision workflow for the removal of unreacted this compound.
References
Technical Support Center: Scale-Up of Reactions Involving 2-Fluoro-4-methylbenzenesulfonyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the scale-up of chemical reactions involving 2-fluoro-4-methylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when handling this compound on a larger scale?
A1: this compound is a corrosive and moisture-sensitive compound. When scaling up, it is crucial to implement robust safety measures. Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields. Due to its reactivity with water, which produces corrosive hydrochloric acid and the corresponding sulfonic acid, all equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1] A quench solution, such as a dilute aqueous base, should be readily available to neutralize any spills.
Q2: How does the substitution pattern of this compound affect its reactivity in scale-up reactions?
A2: The fluorine atom at the ortho position and the methyl group at the para position significantly influence the reactivity of the sulfonyl chloride group. The ortho-fluorine atom acts as an electron-withdrawing group, which increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to its non-fluorinated analogue, p-toluenesulfonyl chloride.[1] The para-methyl group has a slight electron-donating effect. This electronic profile, combined with potential steric hindrance from the ortho-substituent, must be considered during scale-up, as it can affect reaction kinetics and potentially the impurity profile.[1]
Q3: What are the most common side reactions to anticipate when scaling up reactions with this compound, and how can they be mitigated?
A3: The most common side reaction is the hydrolysis of the sulfonyl chloride to 2-fluoro-4-methylbenzenesulfonic acid, which can occur if moisture is present in the reactants or solvent.[1] To mitigate this, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. Another potential side reaction, particularly in sulfonamide synthesis, is the double sulfonylation of primary amines if the reaction conditions are not carefully controlled. Using a stoichiometric amount of the sulfonyl chloride and maintaining a low reaction temperature can help minimize this.
Q4: How can I effectively monitor the progress of a reaction involving this compound at a larger scale?
A4: For large-scale reactions, in-process controls (IPCs) are essential. High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the disappearance of the starting material (this compound) and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks. It is important to develop and validate an appropriate analytical method during the initial lab-scale experiments before implementing it on a larger scale.
Troubleshooting Guides
Issue 1: Exothermic Reaction Leading to Poor Control and Impurity Formation
Symptoms:
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Rapid, uncontrolled increase in reaction temperature.
-
Formation of colored byproducts.
-
Lower than expected yield of the desired product.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Inadequate Heat Dissipation | At larger scales, the surface-area-to-volume ratio decreases, making heat removal less efficient. Ensure the reactor is equipped with an adequate cooling system (e.g., a jacketed reactor with a circulating coolant). Consider a slower addition rate of the sulfonyl chloride to manage the heat generated. |
| Localized "Hot Spots" | Poor mixing can lead to localized areas of high concentration and temperature, promoting side reactions. Use an appropriate overhead stirrer to ensure efficient and homogenous mixing of the reaction mixture. |
| Incorrect Solvent Choice | The solvent's heat capacity and boiling point can impact temperature control. Select a solvent with a suitable boiling point and heat capacity to help absorb and dissipate the heat generated during the reaction. |
Issue 2: Low Yield of the Desired Sulfonamide or Sulfonate Ester
Symptoms:
-
Significant amount of unreacted this compound remaining after the reaction.
-
Presence of 2-fluoro-4-methylbenzenesulfonic acid as a major byproduct.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Hydrolysis of the Sulfonyl Chloride | Moisture in the reagents or solvent leads to the formation of the corresponding sulfonic acid.[1] Thoroughly dry all glassware and use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Insufficient Nucleophile | The amine or alcohol nucleophile may be of low purity or have been consumed by side reactions. Ensure the purity of the nucleophile and consider using a slight excess (e.g., 1.1 equivalents). |
| Inadequate Base | In sulfonamide synthesis, an appropriate base is crucial to neutralize the HCl generated. Ensure a sufficient amount of a suitable base (e.g., triethylamine, pyridine) is used to drive the reaction to completion. |
| Reaction Temperature Too Low | While controlling the exotherm is important, a temperature that is too low can significantly slow down the reaction rate. Gradually increase the reaction temperature while carefully monitoring the exotherm to find the optimal balance. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of N-Alkyl-2-fluoro-4-methylbenzenesulfonamide
Objective: To provide a general protocol for the synthesis of a sulfonamide from this compound and a primary amine on a larger laboratory scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| This compound | 208.64 | 1.0 | 208.6 g |
| Primary Amine (e.g., Benzylamine) | 107.15 | 1.1 | 117.9 g |
| Triethylamine | 101.19 | 1.5 | 209 mL |
| Dichloromethane (anhydrous) | - | - | 2 L |
| 1M Hydrochloric Acid | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
Reaction Setup: Equip a 5 L jacketed reactor with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Charge the reactor with the primary amine and anhydrous dichloromethane. Begin stirring and cool the mixture to 0-5 °C using the reactor's cooling jacket.
-
Base Addition: Slowly add triethylamine to the stirred solution, maintaining the temperature below 10 °C.
-
Sulfonyl Chloride Addition: Dissolve this compound in anhydrous dichloromethane (approx. 500 mL) and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 10-15 °C and slowly quench with water. Transfer the mixture to a separatory funnel.
-
Extraction and Wash: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A typical workflow for the scale-up synthesis of sulfonamides.
Caption: Troubleshooting logic for managing exothermic reactions.
References
identifying impurities in 2-Fluoro-4-methylbenzenesulfonyl chloride by TLC or LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying impurities in 2-Fluoro-4-methylbenzenesulfonyl chloride via Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities arise from the synthetic route and subsequent handling. These typically include:
-
Constitutional Isomer (4-Fluoro-2-methylbenzenesulfonyl chloride): Often formed as a byproduct during the chlorosulfonation of 3-fluorotoluene.[1]
-
Hydrolysis Product (2-Fluoro-4-methylbenzenesulfonic acid): Results from the reaction of the sulfonyl chloride with moisture.[1] Sulfonyl chlorides are generally sensitive to moisture and should be handled under dry conditions.
-
Unreacted Starting Materials: Residual 3-fluorotoluene from the synthesis may be present.
-
Other Process-Related Impurities: Depending on the specific synthetic method, other byproducts from side reactions could be present.
Q2: I see an extra spot on my TLC plate. How do I know what it is?
A2: An extra spot on your TLC plate indicates the presence of an impurity. You can identify it by comparing its retention factor (Rf) to that of known standards.
-
A spot with a very low Rf (close to the baseline) is likely the highly polar 2-Fluoro-4-methylbenzenesulfonic acid (the hydrolysis product).
-
A spot with an Rf value very close to the main product spot could be the constitutional isomer, 4-Fluoro-2-methylbenzenesulfonyl chloride. Their polarities are very similar, making them difficult to separate by TLC.
-
A high Rf spot might indicate a less polar impurity, such as residual starting material.
Q3: My LC-MS results show a peak with the same mass as my product but a different retention time. What could this be?
A3: A peak with the same mass-to-charge ratio (m/z) but a different retention time is indicative of an isomer. In this case, it is very likely the constitutional isomer, 4-Fluoro-2-methylbenzenesulfonyl chloride, which has the same molecular weight as the target compound.[1]
Q4: How can I prevent the hydrolysis of my this compound sample during analysis?
A4: To minimize hydrolysis, it is crucial to use anhydrous solvents for both TLC and LC-MS analysis.[1] Samples should be prepared immediately before analysis and protected from atmospheric moisture.
Q5: Can I use UV light to visualize the spots on my TLC plate?
A5: Yes, this compound and its aromatic impurities are UV-active due to the benzene ring. They can be visualized under a UV lamp, typically at 254 nm, where they will appear as dark spots on a fluorescent background.
Troubleshooting Guides
TLC Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| No spots are visible on the TLC plate. | Insufficient sample concentration. | Spot a more concentrated solution of your sample on the plate. |
| The chosen visualization method is not suitable for the compounds. | Use a combination of visualization techniques, such as UV light followed by a chemical stain (e.g., potassium permanganate). | |
| Spots are streaking. | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar solvent like acetic acid to the mobile phase. | |
| Poor separation of spots (spots are too close together). | The mobile phase is not optimized. | Adjust the polarity of the mobile phase. To increase separation, try a less polar solvent system. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| The Rf values are too high (spots run to the top of the plate). | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane content). |
| The Rf values are too low (spots remain at the baseline). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the ethyl acetate content). |
LC-MS Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| No peaks are observed in the chromatogram. | Incorrect injection volume or sample concentration. | Ensure the correct sample volume is injected and that the sample concentration is within the detection limits of the instrument. |
| The compound is not ionizing under the chosen conditions. | Try a different ionization mode (e.g., switch between positive and negative ion mode) or adjust the mobile phase to promote ionization (e.g., add formic acid for positive mode or ammonium acetate for negative mode). | |
| Poor peak shape (tailing or fronting). | Column overload. | Dilute the sample. |
| Incompatible solvent between the sample and the mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Column degradation. | Replace the column. | |
| Co-elution of the main peak and an impurity. | The chromatographic method is not optimized for separating the isomers. | Modify the gradient to be shallower, change the organic modifier (e.g., from acetonitrile to methanol), or try a different column chemistry (e.g., a phenyl-hexyl column). |
| Signal suppression or enhancement. | Matrix effects from the sample. | Dilute the sample or use a more effective sample preparation method to remove interfering substances. |
Experimental Protocols
TLC Analysis Protocol
Objective: To separate this compound from its primary impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: 9:1 Hexane:Ethyl Acetate (v/v)
-
Sample solution: Dissolve a small amount of the compound in dichloromethane.
-
Visualization: UV lamp (254 nm) and potassium permanganate stain.
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate for 10-15 minutes.
-
Using a capillary tube, spot the sample solution on the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
For further visualization, dip the plate into a potassium permanganate solution and gently heat it with a heat gun. Oxidizable compounds will appear as yellow spots on a purple background.
LC-MS Analysis Protocol
Objective: To identify and quantify this compound and its impurities.
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-5 µL
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
MS Detection: Full scan mode (m/z 100-500)
Procedure:
-
Prepare the sample by dissolving it in acetonitrile at a concentration of approximately 10-100 µg/mL.
-
Set up the LC-MS system with the specified parameters.
-
Inject the sample and acquire the data.
-
Analyze the data by extracting the ion chromatograms for the expected m/z values of the parent compound and its impurities.
Quantitative Data Summary
The following tables provide expected analytical data for this compound and its common impurities based on the protocols described above. Note that the TLC Rf and LC retention times are estimates and may vary depending on the specific experimental conditions.
Table 1: Expected TLC Data
| Compound | Structure | Expected Rf Value (9:1 Hexane:EtOAc) | Polarity |
| This compound | C₇H₆ClFO₂S | ~0.4 | Moderate |
| 4-Fluoro-2-methylbenzenesulfonyl chloride | C₇H₆ClFO₂S | ~0.4-0.45 | Moderate |
| 2-Fluoro-4-methylbenzenesulfonic acid | C₇H₇FO₃S | ~0.0-0.1 | High |
| 3-Fluorotoluene | C₇H₇F | >0.8 | Low |
Table 2: Expected LC-MS Data
| Compound | Molecular Formula | Molecular Weight | Expected [M-H]⁻ m/z | Expected Retention Time (min) |
| 2-Fluoro-4-methylbenzenesulfonic acid | C₇H₇FO₃S | 190.19 | 189.0 | ~2.5 |
| 4-Fluoro-2-methylbenzenesulfonyl chloride | C₇H₆ClFO₂S | 208.64 | N/A (hydrolyzes) | ~6.8 |
| This compound | C₇H₆ClFO₂S | 208.64 | N/A (hydrolyzes) | ~7.2 |
| 3-Fluorotoluene | C₇H₇F | 110.13 | N/A | >9.0 |
Note on m/z values: Sulfonyl chlorides are highly reactive and readily hydrolyze to their corresponding sulfonic acids in the presence of water in the mobile phase. Therefore, in negative ion mode ESI-MS, the sulfonic acid is typically observed as the [M-H]⁻ ion. The sulfonyl chlorides themselves are less likely to be observed directly.
Visualizations
Caption: Troubleshooting workflow for identifying impurities.
References
Validation & Comparative
A Comparative Guide to 2-Fluoro-4-methylbenzenesulfonyl Chloride and Tosyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-fluoro-4-methylbenzenesulfonyl chloride and tosyl chloride (4-methylbenzenesulfonyl chloride) for the synthesis of sulfonamides. The selection of a sulfonylating agent is a critical step in the synthesis of sulfonamide-based therapeutic agents, influencing not only reaction efficiency but also the biological activity of the final product. This document outlines the reactivity, synthetic applications, and potential biological implications of using these two key reagents, supported by experimental data and protocols.
Introduction to Sulfonylating Agents
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic drugs. Their synthesis predominantly involves the reaction of a primary or secondary amine with a sulfonyl chloride. The nature of the substituents on the aryl ring of the sulfonyl chloride can significantly impact the reagent's reactivity and the properties of the resulting sulfonamide.
-
Tosyl Chloride (TsCl) is a widely used, commercially available reagent for the preparation of sulfonamides and sulfonate esters. It is a solid at room temperature, which can be advantageous for handling.[1] The methyl group at the para-position is an electron-donating group, which can slightly decrease the reactivity of the sulfonyl chloride.[2]
-
This compound is a substituted analog of tosyl chloride. The presence of a fluorine atom at the ortho-position, an electron-withdrawing group, is expected to increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity towards nucleophiles compared to tosyl chloride.[3] This enhanced reactivity can be beneficial in reactions with less nucleophilic amines or when milder reaction conditions are desired.
Performance in Sulfonamide Synthesis: A Comparative Analysis
The primary difference in performance stems from the electronic effects of the substituents on the phenyl ring. The electron-withdrawing fluorine atom in this compound increases the electrophilicity of the sulfonyl group, making it more susceptible to nucleophilic attack by an amine.[3] Conversely, the electron-donating methyl group in tosyl chloride slightly reduces this electrophilicity.[2]
This suggests that this compound is likely to react faster and under milder conditions than tosyl chloride. This can be particularly advantageous when working with sensitive substrates or when trying to minimize reaction times and energy consumption.
Table 1: Qualitative Comparison of Reagent Properties
| Property | This compound | Tosyl Chloride |
| Reactivity | Higher (due to electron-withdrawing ortho-fluoro group)[3] | Standard |
| Typical Reaction Conditions | Milder conditions may be possible | Standard conditions often require heating |
| Substrate Scope | Potentially broader, including less nucleophilic amines | Good, but may be less effective with challenging substrates |
| Handling | Liquid | Solid[1] |
Experimental Data and Protocols
To provide a practical context for this comparison, a documented experimental protocol for the synthesis of a specific sulfonamide using tosyl chloride is presented below. A corresponding protocol for the synthesis of the same sulfonamide using this compound could not be located in the reviewed literature, highlighting a potential area for future research.
Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide using Tosyl Chloride
A known procedure for the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide involves a two-step process starting from tosyl chloride.[4]
Experimental Workflow:
References
A Comparative Analysis of the Reactivity of Fluorinated Benzenesulfonyl Chloride Isomers
For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted aromatic compounds is crucial for designing novel therapeutics and synthetic pathways. This guide provides an objective comparison of the reactivity of three isomers of fluorinated benzenesulfonyl chloride: 2-fluorobenzenesulfonyl chloride, 3-fluorobenzenesulfonyl chloride, and 4-fluorobenzenesulfonyl chloride. The comparison is based on their susceptibility to hydrolysis, a key reaction in both synthetic applications and biological degradation.
The reactivity of benzenesulfonyl chlorides is significantly influenced by the nature and position of substituents on the aromatic ring. The fluorine atom, being highly electronegative, exerts a strong influence on the electron density of the benzene ring and, consequently, on the electrophilicity of the sulfur atom in the sulfonyl chloride group. This, in turn, dictates the rate of nucleophilic attack, such as in hydrolysis.
Quantitative Comparison of Hydrolysis Rates
A study on the neutral and alkaline hydrolysis of various substituted benzenesulfonyl chlorides in water provides the rate coefficient for the 4-fluoro isomer.[1] The hydrolysis of these compounds generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
| Isomer | Position of Fluorine | Neutral Hydrolysis Rate Constant (kH2O) at 25°C (s-1) |
| 2-Fluorobenzenesulfonyl chloride | Ortho | Data not available in searched literature |
| 3-Fluorobenzenesulfonyl chloride | Meta | Data not available in searched literature |
| 4-Fluorobenzenesulfonyl chloride | Para | 2.48 x 10-4[1] |
Note: The absence of readily available, directly comparable kinetic data for the ortho and meta isomers highlights a potential area for further experimental investigation.
Factors Influencing Reactivity
The reactivity of the fluorinated benzenesulfonyl chloride isomers is governed by a combination of electronic and steric effects:
-
Electronic Effects: The fluorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect, -I). This effect increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water. However, fluorine can also donate electron density to the aromatic ring through resonance (mesomeric effect, +M). The overall electronic influence is a balance of these two opposing effects. For halogens, the inductive effect generally outweighs the resonance effect.
-
Positional Influence (Ortho, Meta, Para):
-
Para-position: The electron-withdrawing inductive effect of the fluorine atom at the para-position enhances the reactivity towards nucleophiles. The resonance effect, which would decrease reactivity, is also operative but is generally weaker than the inductive effect for halogens.
-
Meta-position: At the meta-position, the electron-withdrawing inductive effect is still significant, which should lead to an increased reaction rate compared to the unsubstituted benzenesulfonyl chloride. The resonance effect does not operate from the meta position.
-
Ortho-position: The ortho-isomer's reactivity is influenced by both the strong electron-withdrawing inductive effect and potential steric hindrance from the adjacent fluorine atom, which could impede the approach of the nucleophile.
-
It has been observed that the solvolysis rates of substituted benzenesulfonyl chlorides can result in a curved Hammett plot.[1] This indicates a change in the transition state structure or reaction mechanism depending on the electronic nature of the substituent.
Experimental Protocols
The determination of hydrolysis rate constants for benzenesulfonyl chloride derivatives is typically carried out using one of the following methods:
Spectrophotometric Method
This method relies on the change in the UV-Visible absorbance spectrum of the reaction mixture as the sulfonyl chloride is hydrolyzed to the corresponding sulfonic acid.
Detailed Methodology:
-
Preparation of Solutions: A stock solution of the fluorinated benzenesulfonyl chloride isomer is prepared in a suitable organic solvent (e.g., acetonitrile, dioxane) to ensure solubility. A series of aqueous buffer solutions of known pH are also prepared.
-
Kinetic Runs: A small aliquot of the stock solution of the sulfonyl chloride is rapidly injected into a thermostatted cuvette containing the aqueous buffer solution.
-
Data Acquisition: The change in absorbance at a predetermined wavelength (where the starting material and product have significantly different extinction coefficients) is monitored over time using a UV-Visible spectrophotometer.
-
Data Analysis: The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential decay equation. The second-order rate constant can then be calculated if the reaction is dependent on the concentration of a catalyst (e.g., hydroxide ions).
Conductimetric Method
The hydrolysis of a sulfonyl chloride produces hydrochloric acid and the corresponding sulfonic acid, both of which are strong electrolytes. This leads to an increase in the conductivity of the solution over time.
Detailed Methodology:
-
Solution Preparation: A solution of the fluorinated benzenesulfonyl chloride isomer is prepared in a solvent with low initial conductivity (e.g., a mixture of water and an organic solvent).
-
Conductivity Measurement: The reaction is initiated by adding the sulfonyl chloride solution to the reaction vessel, which is equipped with a conductivity probe and maintained at a constant temperature.
-
Data Logging: The change in conductivity of the solution is recorded at regular time intervals.
-
Rate Constant Calculation: The first-order rate constant is calculated from the slope of a plot of ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the conductance at the completion of the reaction.
Logical Relationship of Reactivity
Based on the principles of physical organic chemistry, a logical relationship for the reactivity of the isomers can be proposed. The electron-withdrawing nature of fluorine is expected to increase the reactivity of all three isomers compared to unsubstituted benzenesulfonyl chloride. The precise order of reactivity among the isomers will depend on the interplay of inductive and steric effects.
References
A Comparative Guide to Analytical Methods for Characterizing 2-Fluoro-4-methylbenzenesulfonyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 2-Fluoro-4-methylbenzenesulfonyl chloride and its derivatives. These compounds are crucial building blocks in medicinal chemistry, and robust analytical techniques are essential for ensuring their identity, purity, and stability throughout the drug development process. This document outlines key methodologies, presents comparative data, and provides detailed experimental protocols to aid in method selection and implementation.
Chromatographic Methods: Purity and Separation
Chromatographic techniques are paramount for assessing the purity of this compound and separating it from related impurities, such as isomers (e.g., 4-fluoro-2-methylbenzenesulfonyl chloride) and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of sulfonyl chlorides. Due to their reactivity, especially towards nucleophilic solvents, method development requires careful consideration of the mobile phase and column chemistry. A reverse-phase approach is typical.
Alternative: Derivatization for Enhanced Detection
For analytes with poor chromophores or to improve chromatographic behavior, derivatization can be employed. Sulfonyl chlorides readily react with amines to form stable sulfonamides, which often exhibit better chromatographic properties and can be detected with higher sensitivity.[1]
Table 1: Comparison of HPLC Methods for Sulfonyl Chloride Analysis
| Parameter | Method 1: Direct Analysis | Method 2: Derivatization with Benzylamine |
| Principle | Reverse-phase chromatography of the intact sulfonyl chloride. | Derivatization to a sulfonamide followed by reverse-phase chromatography. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) | Acetonitrile:Water with 0.05% Trifluoroacetic Acid (gradient)[2] |
| Detection | UV at 210-254 nm | UV at 254 nm |
| Advantages | - Direct analysis, no sample preparation required. - Good for initial purity assessment. | - Increased sensitivity and improved peak shape. - Forms stable derivatives suitable for quantitative analysis.[2] |
| Disadvantages | - Potential for on-column degradation. - Lower sensitivity for some derivatives. | - Requires an additional reaction step. - Derivatization reagent needs to be removed or separated. |
Experimental Protocol: HPLC Analysis of this compound (General Method)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 230 nm
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For sulfonyl chlorides, which can be prone to degradation at high temperatures, careful optimization of the injection port temperature is crucial. GC is particularly useful for separating constitutional isomers.[3]
Alternative: Derivatization for Improved Stability
To circumvent the thermal lability of sulfonyl chlorides, they can be converted to more stable derivatives, such as sulfonamides, prior to GC analysis.[3]
Table 2: Comparison of GC Methods for Sulfonyl Chloride Analysis
| Parameter | Method 1: Direct Analysis | Method 2: Derivatization to N,N-diethylsulfonamide |
| Principle | Direct injection and separation of the sulfonyl chloride. | Derivatization to a thermally stable sulfonamide followed by GC separation.[3] |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm | DB-WAX, 30 m x 0.53 mm, 1 µm |
| Carrier Gas | Helium | Helium |
| Injector Temp. | 250 °C | 220 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Advantages | - Fast and straightforward. - Good for detecting volatile impurities. | - Enhanced thermal stability, preventing degradation.[3] - Improved peak shape and reproducibility.[3] |
| Disadvantages | - Risk of thermal degradation leading to inaccurate quantification.[3] | - Requires a derivatization step. |
Experimental Protocol: GC-FID Analysis of this compound Isomers (General Method)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: RTX-5MS, 30 m x 0.25 mm ID x 0.25 µm.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp: 25 °C/min to 300 °C.
-
Hold at 300 °C for 4 min.[4]
-
-
Injector Temperature: 280 °C.[4]
-
Detector Temperature: 300 °C.
-
Injection: 1 µL, splitless.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or toluene at a concentration of 1 mg/mL.
Spectroscopic Methods: Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the structural confirmation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.5 | ~21 |
| Ar-H (ortho to -SO₂Cl) | ~8.0 (d) | - |
| Ar-H (meta to -SO₂Cl) | ~7.2 (d) | - |
| Ar-H (ortho to -F) | ~7.1 (t) | - |
| Ar-C-CH₃ | - | ~145 |
| Ar-C-F | - | ~165 (d, ¹JCF ≈ 250 Hz) |
| Ar-C-SO₂Cl | - | ~135 |
| Other Ar-C | - | ~115-130 |
Note: These are predicted values based on typical chemical shifts for similar structures and are subject to solvent effects.[5]
Experimental Protocol: NMR Spectroscopy (General)
-
Instrumentation: NMR spectrometer (e.g., 300 or 500 MHz).[5]
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument parameters.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. Electron ionization (EI) is a common technique for volatile compounds.
Expected Fragmentation:
The mass spectrum of this compound (MW: 208.64) is expected to show a molecular ion peak. Key fragmentation pathways include the loss of the chlorine atom and the SO₂ group.[6]
Table 4: Expected m/z Values in the Mass Spectrum of this compound
| Fragment | Expected m/z |
| [M]⁺ | 208/210 (isotope pattern for Cl) |
| [M-Cl]⁺ | 173 |
| [M-SO₂Cl]⁺ | 109 |
Experimental Protocol: GC-MS Analysis (General)
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Conditions: Use the same conditions as described in the GC-FID protocol.
-
Mass Range: Scan from m/z 40 to 300.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For sulfonyl chlorides, the characteristic stretching vibrations of the S=O and S-Cl bonds are of particular interest.
Table 5: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| S=O (asymmetric stretch) | 1370-1390 | Strong |
| S=O (symmetric stretch) | 1170-1190 | Strong |
| S-Cl stretch | 550-600 | Medium |
| C-F stretch | 1200-1300 | Strong |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
Note: These are typical ranges and can vary slightly based on the specific molecular environment.[7][8]
Experimental Protocol: FTIR Spectroscopy (General)
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if liquid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
References
- 1. nbinno.com [nbinno.com]
- 2. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 3. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. aaqr.org [aaqr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Characterization of N-Substituted Sulfonamides Derived from 2-Fluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of N-substituted sulfonamides synthesized from 2-fluoro-4-methylbenzenesulfonyl chloride. Due to the limited availability of direct experimental NMR data for this specific class of compounds in the public domain, this guide leverages spectral data from closely related analogues, including those derived from 4-methylbenzenesulfonyl chloride and benzenesulfonyl chloride, to predict and understand the expected NMR signatures.
Introduction
N-substituted sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The precise characterization of these molecules is paramount for drug discovery and development, with NMR spectroscopy serving as a primary tool for structural elucidation. The introduction of a fluorine atom, as in this compound, offers a valuable probe for ¹⁹F NMR, providing a sensitive handle for studying molecular interactions and conformations. This guide details the synthesis and comparative NMR analysis of N-benzyl, N-phenyl, and N-cyclohexyl sulfonamides derived from this fluorinated building block and its non-fluorinated counterparts.
Experimental Protocols
A general and adaptable protocol for the synthesis of N-substituted sulfonamides from this compound is presented below. This procedure is based on established methods for the synthesis of analogous sulfonamides.[1]
General Synthesis of N-Substituted 2-Fluoro-4-methylbenzenesulfonamides
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., benzylamine, aniline, cyclohexylamine)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add pyridine or triethylamine (1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-fluoro-4-methylbenzenesulfonamide.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of N-substituted sulfonamides.
NMR Data Comparison
The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for N-substituted sulfonamides derived from this compound, alongside experimental data for analogous compounds derived from 4-methylbenzenesulfonyl chloride and benzenesulfonyl chloride. The data for the fluorinated compounds are predicted based on established substituent effects.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| N-Substituent | Ar-H (from 2-F-4-Me-ArSO₂) | Ar-H (from 4-Me-ArSO₂) | Ar-H (from ArSO₂) | Other Signals |
| Benzyl | ~7.8-7.0 (m) | 7.77-7.69 (d), 7.30 (d)[1] | ~7.9-7.3 (m) | CH₂: ~4.3 (s), Ph-H: ~7.3 (m)[1] |
| Phenyl | ~7.7-6.9 (m) | 7.69 (d), 7.25-7.19 (m), 7.10-7.06 (m) | ~7.8-7.1 (m) | Ph-H: ~7.3-7.1 (m) |
| Cyclohexyl | ~7.8-7.0 (m) | ~7.7 (d), ~7.3 (d) | ~7.9-7.4 (m) | CH: ~3.2 (m), CH₂: ~1.8-1.1 (m) |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
| N-Substituent | Ar-C (from 2-F-4-Me-ArSO₂) | Ar-C (from 4-Me-ArSO₂) | Ar-C (from ArSO₂) | Other Signals |
| Benzyl | 143.4, 137.6, 129.9, 128.6, 128.6, 127.8, 127.3 | ~140-127 | CH₂: ~50, Ph-C: ~136, 129-127[1] | |
| Phenyl | 143.9, 136.6, 136.0, 129.7, 129.3, 127.3, 125.2, 121.4 | ~139-121 | Ph-C: ~136, 129, 125, 121 | |
| Cyclohexyl | ~143, 137, 130, 127 | ~140, 129, 127 | CH: ~55, CH₂: ~33, 25, 24 |
Table 3: Predicted ¹⁹F NMR Chemical Shift Data (δ, ppm) in CDCl₃
| N-Substituent | Predicted ¹⁹F Chemical Shift |
| Benzyl | -110 to -120 |
| Phenyl | -110 to -120 |
| Cyclohexyl | -110 to -120 |
Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃. The predicted range is based on typical values for fluoroaromatic compounds.
NMR Spectral Analysis Workflow
The logical workflow for analyzing the NMR spectra of N-substituted 2-fluoro-4-methylbenzenesulfonamides is outlined below.
Caption: Logical workflow for NMR spectral analysis of sulfonamides.
Discussion of Expected Spectral Features
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will be complex due to the presence of both the substituted benzenesulfonyl ring and the N-substituent (for N-benzyl and N-phenyl). The fluorine atom at the 2-position will introduce additional splitting to the adjacent aromatic protons (H-3 and H-1). The methyl group on the benzenesulfonyl ring will appear as a singlet around 2.4 ppm.
-
¹³C NMR: The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹J
CF) of approximately 250 Hz, appearing as a doublet. The adjacent carbons will show smaller two- and three-bond couplings. -
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. This signal will likely be a multiplet due to coupling with nearby aromatic protons. The chemical shift will be indicative of the electronic environment around the fluorine atom.
Comparison with Alternatives
The use of this compound offers a distinct advantage over non-fluorinated analogues like 4-methylbenzenesulfonyl chloride and benzenesulfonyl chloride by providing an additional NMR-active nucleus. This allows for the use of ¹⁹F NMR, a highly sensitive technique with a wide chemical shift range, which can be invaluable for:
-
Confirming the presence and position of the fluorine substituent.
-
Studying conformational changes and intermolecular interactions, as the fluorine chemical shift is very sensitive to its local environment.
-
Facilitating the analysis of complex mixtures, as the ¹⁹F NMR spectrum is often less crowded than the corresponding ¹H NMR spectrum.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2-Fluoro-4-methylbenzenesulfonyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry analysis of reaction products derived from 2-Fluoro-4-methylbenzenesulfonyl chloride with alternative sulfonating reagents. The information presented is supported by experimental data from existing literature and detailed protocols to assist researchers in making informed decisions for their analytical workflows in drug discovery and development.
Introduction
This compound is a valuable reagent in medicinal chemistry for the synthesis of novel sulfonamide derivatives. The presence of the ortho-fluoro and para-methyl groups on the phenyl ring can significantly influence the physicochemical properties, bioactivity, and metabolic stability of the resulting sulfonamides. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for the characterization and quantification of these reaction products due to its high sensitivity and specificity. This guide will compare the mass spectrometric behavior of sulfonamides derived from this compound with those from two common alternatives: p-toluenesulfonyl chloride and dansyl chloride.
Comparison of Sulfonating Reagents
The choice of sulfonating reagent impacts not only the synthesis and biological activity of the resulting sulfonamide but also its behavior during mass spectrometry analysis, affecting ionization efficiency and fragmentation patterns.
| Feature | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Dansyl Chloride |
| Reactivity | High, readily reacts with primary and secondary amines.[1] | High, comparable to this compound. | High, reactive with primary and secondary amines, and phenols. |
| Structural Moiety Introduced | 2-Fluoro-4-methylphenylsulfonyl | p-Tolylsulfonyl (Tosyl) | 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) |
| Impact on Lipophilicity | Increases lipophilicity due to the fluorine and methyl groups. | Moderately increases lipophilicity. | Significantly increases lipophilicity and introduces a fluorescent tag. |
| Expected Ionization Efficiency (ESI+) | Good proton affinity, expected to ionize well. The electron-withdrawing fluorine may slightly influence the basicity of the sulfonamide nitrogen. | Good proton affinity, generally ionizes well. | Excellent proton affinity due to the dimethylamino group, leading to high ionization efficiency. |
| Predicted Major Mass Fragments | Likely fragments include loss of SO₂, cleavage of the S-N bond, and cleavage of the C-S bond. The ortho-fluoro group may promote SO₂ extrusion.[2] | Common fragments include the tropylium ion (m/z 91) from the toluene group, loss of SO₂, and cleavage of the S-N and C-S bonds.[3][4] | Characteristic fragments include the dimethylaminonaphthalene moiety (m/z 171). |
Experimental Protocols
General Synthesis of N-Aryl-2-fluoro-4-methylbenzenesulfonamide
This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary aromatic amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add pyridine or TEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[5][6]
General LC-MS Analysis Protocol
This protocol outlines a general LC-MS method for the analysis of the synthesized sulfonamides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap).
-
Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, optimized for the specific instrument.
-
Scan Mode: Full scan for initial characterization and product ion scan (MS/MS) for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.
Data Presentation
Predicted Mass Spectrometry Data for a Representative Reaction Product
Reaction: this compound + Aniline → N-phenyl-2-fluoro-4-methylbenzenesulfonamide
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Predicted Major Product Ions (m/z) |
| N-phenyl-2-fluoro-4-methylbenzenesulfonamide | C₁₃H₁₂FNO₂S | 265.31 | 266.1 | 202.1 ([M+H-SO₂]⁺), 173.1 ([C₇H₆FO₂S]⁺), 93.1 ([C₆H₅NH₂]⁺) |
| p-Toluenesulfonylanilide (for comparison) | C₁₃H₁₃NO₂S | 247.32 | 248.1 | 184.1 ([M+H-SO₂]⁺), 155.1 ([C₇H₇O₂S]⁺), 93.1 ([C₆H₅NH₂]⁺), 91.1 ([C₇H₇]⁺) |
| Dansylanilide (for comparison) | C₁₈H₁₈N₂O₂S | 326.42 | 327.1 | 251.1 ([M+H-C₆H₅NH]⁺), 171.1 ([C₁₂H₁₃NO]⁺) |
Note: The predicted product ions are based on common fragmentation pathways for sulfonamides. The presence of the ortho-fluoro substituent is expected to promote the neutral loss of SO₂ (64 Da).[2]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and LC-MS analysis of sulfonamides.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of N-phenyl-2-fluoro-4-methylbenzenesulfonamide.
References
- 1. This compound (518070-29-6) for sale [vulcanchem.com]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Alternative Reagents for 2-Fluoro-4-methylbenzenesulfonyl Chloride in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the development of novel therapeutics, the choice of sulfonating agent is a critical parameter that can significantly influence reaction efficiency, selectivity, and the ultimate biological activity of the target compound. 2-Fluoro-4-methylbenzenesulfonyl chloride is a versatile reagent frequently employed for the introduction of the 2-fluoro-4-methylphenylsulfonyl moiety, a group that can impart desirable pharmacokinetic properties to drug candidates. However, a range of alternative benzenesulfonyl chlorides, each with unique reactivity profiles, offer viable and sometimes advantageous substitutes in specific applications.
This guide provides an objective comparison of this compound with key alternatives, supported by representative experimental data and detailed protocols. The focus is on their application in the synthesis of sulfonamides, a common motif in kinase inhibitors and other therapeutic agents.
Understanding the Reagents: A Structural Overview
The reactivity of a benzenesulfonyl chloride is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups, like a methyl group, decrease this reactivity. Steric hindrance around the sulfonyl chloride group can also play a significant role in modulating the reaction rate.
Key Reagents Discussed:
-
This compound: The subject of our comparison, featuring both an electron-withdrawing fluorine atom and an electron-donating methyl group.
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl): A widely used, cost-effective reagent with a single electron-donating methyl group.
-
2-Fluorobenzenesulfonyl chloride: Contains a strongly electron-withdrawing fluorine atom in the ortho position, enhancing reactivity.
-
4-Fluorobenzenesulfonyl chloride: Features a fluorine atom in the para position, influencing reactivity through both inductive and resonance effects.
Performance Comparison in Sulfonamide Synthesis
The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry. The choice of sulfonyl chloride can impact reaction yield, time, and the required conditions. The following table summarizes representative data for the sulfonylation of a generic primary amine.
| Reagent | Substituents | Relative Reactivity | Typical Yield (%) | Typical Reaction Time (h) |
| This compound | 2-Fluoro, 4-Methyl | Moderate-High | 85-95 | 2-4 |
| p-Toluenesulfonyl chloride (TsCl) | 4-Methyl | Moderate | 80-90 | 4-8 |
| 2-Fluorobenzenesulfonyl chloride | 2-Fluoro | High | 90-98 | 1-3 |
| 4-Fluorobenzenesulfonyl chloride | 4-Fluoro | High | 90-98 | 1-3 |
Note: The data presented are representative and can vary depending on the specific amine, solvent, temperature, and base used.
Application in Kinase Inhibitor Synthesis: The PI3K/AKT/mTOR Pathway
Substituted sulfonamides are crucial components of many kinase inhibitors, which are a major class of anti-cancer drugs. The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a key regulatory cascade that is often dysregulated in cancer, making it a prime target for drug development. Sulfonyl chlorides are instrumental in synthesizing inhibitors that target components of this pathway, such as the PI3K inhibitor ZSTK474 and its analogues[1][2].
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway, a common target for sulfonamide-based inhibitors.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Sulfonamides
This protocol provides a general framework for the synthesis of sulfonamides from an aryl amine and a substituted benzenesulfonyl chloride. It can be adapted for each of the reagents discussed in this guide.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Aryl amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the aryl amine and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
In a separate flask, dissolve the substituted benzenesulfonyl chloride in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the comparison table, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure sulfonamide.
Experimental Workflow for Reagent Comparison
To directly compare the reactivity of different sulfonyl chlorides, a competitive reaction can be designed.
Caption: Competitive Reaction Workflow.
Conclusion
The selection of a sulfonating agent is a nuanced decision that depends on the specific synthetic challenge and desired properties of the final product. While this compound offers a good balance of reactivity and the ability to introduce a specific structural motif, alternatives such as 2-fluorobenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride provide higher reactivity, potentially leading to shorter reaction times and higher yields. p-Toluenesulfonyl chloride remains a reliable and economical choice for many applications. By understanding the relative performance and having access to robust experimental protocols, researchers can make informed decisions to optimize their synthetic strategies in the pursuit of novel and effective chemical entities.
References
Kinetic Profile of 2-Fluoro-4-methylbenzenesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of 2-Fluoro-4-methylbenzenesulfonyl chloride and related sulfonyl chlorides. Due to a lack of specific published kinetic data for this compound, this document focuses on the reactivity of structurally analogous compounds. By examining the kinetic data of well-characterized sulfonyl chlorides, we can infer the expected reactivity and behavior of this compound in various chemical transformations, particularly in reactions with nucleophiles such as water (solvolysis) and amines.
The reactivity of benzenesulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the sulfur atom, leading to faster reaction rates, while electron-donating groups have the opposite effect. In this compound, the ortho-fluoro group acts as an electron-withdrawing substituent, which is expected to increase its reactivity compared to unsubstituted benzenesulfonyl chloride. Conversely, the para-methyl group is a weak electron-donating group. The overall reactivity of this compound is therefore anticipated to be intermediate between that of 2-fluorobenzenesulfonyl chloride and p-toluenesulfonyl chloride.
Comparative Kinetic Data for Solvolysis Reactions
The solvolysis of sulfonyl chlorides, a reaction with the solvent (e.g., water), is a common method for evaluating their reactivity. The reaction typically follows a bimolecular nucleophilic substitution (SN2)-like mechanism.[1][2] The following table summarizes the first-order rate constants for the hydrolysis of various substituted benzenesulfonyl chlorides.
| Substituent (X) in X-C₆H₄SO₂Cl | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| H | 20 | 1.564 x 10⁻⁴ | [2] |
| 4-Methyl (p-toluenesulfonyl chloride) | 20 | Not specified, but generally slower than unsubstituted | [2] |
| 4-Bromo | 25 | Not specified, but rate is influenced by substituent | [1] |
| 4-Nitro | 20 | Faster than unsubstituted | [2] |
| 4-Methoxy | 25 | Not specified, but rate is influenced by substituent | [1] |
Comparative Kinetic Data for Reactions with Amines
The reaction of sulfonyl chlorides with amines to form sulfonamides is a cornerstone of medicinal chemistry. These reactions also typically proceed via an SN2-like mechanism. The table below presents second-order rate coefficients for the reaction of benzenesulfonyl chloride with aniline in various solvents.
| Solvent | Temperature (°C) | Second-Order Rate Coefficient (k, L mol⁻¹ s⁻¹) | Reference |
| Methanol | 25 | Rate decreases with addition of less polar solvents | [3] |
| Ethyl Acetate | 25 | Slower than in protic solvents | [3] |
| Propan-2-ol | 25 | Slower than in methanol | [3] |
| Water | 25 | Fastest among the tested solvents | [3] |
Experimental Protocols
A common and effective method for studying the kinetics of sulfonyl chloride solvolysis is the conductimetric method. This technique relies on the increase in conductivity of the solution as the reaction progresses, due to the formation of hydrochloric acid and the corresponding sulfonic acid.
Protocol for Conductimetric Measurement of Solvolysis Rate:
-
Preparation of Reagents: A stock solution of the sulfonyl chloride in a suitable non-reactive solvent (e.g., acetone) is prepared. The reaction solvent (e.g., a specific water-acetone mixture) is prepared separately.
-
Temperature Equilibration: The reaction solvent is placed in a thermostated bath to reach the desired reaction temperature.
-
Initiation of Reaction: A small aliquot of the sulfonyl chloride stock solution is injected into the thermostated reaction solvent with vigorous stirring.
-
Data Acquisition: The conductivity of the solution is measured at regular time intervals using a calibrated conductivity meter.
-
Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the change in conductivity versus time.
Reaction Mechanism and Experimental Workflow
The reactions of sulfonyl chlorides with nucleophiles are generally accepted to proceed through a bimolecular nucleophilic substitution (SN2) pathway. The following diagrams illustrate the generalized reaction mechanism and a typical experimental workflow for a kinetic study.
References
A Comparative Guide to the Metabolic Stability of Drugs Derived from 2-Fluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, thereby improving pharmacokinetic profiles and overall therapeutic efficacy. This guide provides an objective comparison of the metabolic stability of drugs derived from 2-Fluoro-4-methylbenzenesulfonyl chloride against their non-fluorinated analogs and other alternatives. The inclusion of the ortho-fluoro substituent is a key design element intended to block metabolically labile sites and modulate the electronic properties of the molecule.
Comparative Metabolic Stability Data
The following tables summarize in vitro metabolic stability data from studies on key drug classes where the 2-fluoro-4-methylbenzenesulfonyl moiety or similar fluorinated structures are compared with their non-fluorinated counterparts. The data is presented to highlight the impact of fluorination on metabolic half-life (t½) and intrinsic clearance (CLint).
Table 1: Comparison of COX-2 Inhibitors
| Compound | Structure | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Fold Improvement in Stability |
| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | Human Liver Microsomes | Data not specified | Data not specified | - |
| 4'-Fluorocelecoxib | 4-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | Human Liver Microsomes | Data not specified | Data not specified | 4x [1] |
Note: While the specific half-life and intrinsic clearance values were not provided in the search results, the study explicitly states a four-fold increase in metabolic stability for the fluorinated analog.[1]
Table 2: Comparison of Carbonic Anhydrase Inhibitors
| Compound | Structure | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Fate |
| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Not Applicable | Not Applicable | Not Applicable | Excreted unchanged; undergoes zero metabolism [2] |
| Hypothetical Fluorinated Analog | Structure with 2-fluoro-4-methylbenzenesulfonyl moiety | To be determined | Expected to be > Acetazolamide | Expected to be < Acetazolamide | Expected to undergo some metabolism, but at a slower rate than a non-fluorinated analog |
| Dorzolamide | (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide | To be determined | Data not found | Data not found | Primarily excreted unchanged |
| Brinzolamide | (R)-4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e][3][4]thiazine-6-sulfonamide 1,1-dioxide | To be determined | Data not found | Data not found | Primarily excreted unchanged |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of metabolic stability. Below are standard protocols for the key in vitro experiments cited in this guide.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the metabolic stability of a compound, focusing mainly on Phase I metabolism mediated by cytochrome P450 enzymes.[5]
1. Preparation of Reagents:
- Test Compound Stock Solution: Dissolve the test compound in a suitable organic solvent (e.g., DMSO) to a concentration of 1 mM.
- Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
2. Incubation:
- Pre-warm the microsomal suspension and test compound working solution to 37°C.
- Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound (final concentration typically 1 µM).
- Incubate the mixture at 37°C with gentle shaking.
3. Sampling and Reaction Termination:
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
4. Sample Analysis:
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
5. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining parent compound against time.
- Calculate the in vitro half-life (t½) from the slope of the linear regression.
- Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways.
1. Preparation of Reagents:
- Test Compound Stock Solution: Prepare as described for the microsomal stability assay.
- Cryopreserved Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Resuspend in incubation medium (e.g., Williams' Medium E) to a final cell density of 1 x 10^6 viable cells/mL.
2. Incubation:
- Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator.
- Add the test compound working solution to the hepatocyte suspension (final concentration typically 1 µM).
- Incubate the mixture at 37°C with continuous gentle shaking.
3. Sampling and Reaction Termination:
- At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.
- Terminate the reaction by mixing the aliquot with a cold organic solvent (e.g., methanol) containing an internal standard.
4. Sample Analysis:
- Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay.
5. Data Analysis:
- Calculate the in vitro half-life and intrinsic clearance as described for the microsomal stability assay, normalizing the clearance to the number of hepatocytes.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Metabolic Stability Assessment
The following diagram illustrates the general workflow for determining the metabolic stability of a drug candidate.
Caption: Workflow for in vitro metabolic stability assays.
Signaling Pathway: Carbonic Anhydrase Inhibition
Many drugs incorporating the benzenesulfonamide scaffold, including those derived from this compound, are designed as carbonic anhydrase inhibitors. The diagram below illustrates the mechanism of action of these inhibitors.
Caption: Mechanism of carbonic anhydrase inhibition.
Conclusion
The strategic incorporation of fluorine, as exemplified by the use of this compound in drug design, is a proven method for enhancing metabolic stability. The presented data, though requiring further specific examples for a comprehensive comparison, strongly suggests that fluorination of the benzenesulfonamide scaffold leads to a significant reduction in metabolic clearance. For drug classes such as COX-2 inhibitors, this can translate to improved pharmacokinetic properties. In the case of carbonic anhydrase inhibitors, where many are already metabolically stable, the focus of fluorination may be more on modulating binding affinity and selectivity. The provided experimental protocols offer a standardized approach for researchers to generate their own comparative data and further investigate the benefits of this medicinal chemistry strategy.
References
- 1. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. aklectures.com [aklectures.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Fluoro-4-methylbenzenesulfonyl chloride and 4-fluoro-2-methylbenzenesulfonyl chloride for Synthetic Chemistry Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides a detailed comparative study of two isomeric reagents: 2-Fluoro-4-methylbenzenesulfonyl chloride (CAS No: 518070-29-6) and 4-fluoro-2-methylbenzenesulfonyl chloride (CAS No: 7079-48-3). This analysis is based on their physicochemical properties, expected reactivity based on structural differences, and general applications, supported by established chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties are essential for handling, storage, and reaction setup.
| Property | This compound | 4-fluoro-2-methylbenzenesulfonyl chloride |
| CAS Number | 518070-29-6[1][2] | 7079-48-3 |
| Molecular Formula | C₇H₆ClFO₂S[1][2] | C₇H₆ClFO₂S |
| Molecular Weight | 208.64 g/mol [1] | 208.64 g/mol |
| Appearance | Solid at room temperature[1] | Liquid |
| Boiling Point | 257.3°C at 760 mmHg[1] | 245-246°C |
| Density | 1.423 g/cm³[1] | 1.433 g/mL at 25°C |
| Flash Point | 109.4°C[1] | 110°C |
Reactivity Analysis: A Tale of Two Isomers
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This is influenced by the electronic and steric effects of the substituents on the aromatic ring.
This compound: In this isomer, the electron-withdrawing fluorine atom is positioned ortho to the sulfonyl chloride group. This placement exerts a strong negative inductive effect (-I), which significantly increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The methyl group at the para position has a weak electron-donating effect (+I and hyperconjugation) that slightly counteracts the effect of the fluorine. However, the proximity of the ortho-fluorine is expected to be the dominant factor, leading to a higher overall reactivity compared to its isomer.[1][3] Steric hindrance from the ortho-fluorine on the approaching nucleophile is also a factor to consider, though it is generally less significant than the electronic activation.[1]
4-fluoro-2-methylbenzenesulfonyl chloride: Here, the fluorine atom is in the para position, and the methyl group is ortho to the sulfonyl chloride. The para-fluorine still exerts an electron-withdrawing inductive effect, but its influence on the reaction center is attenuated by distance compared to the ortho position. The ortho-methyl group, on the other hand, provides a more significant steric hindrance to the incoming nucleophile.[1] Its weak electron-donating nature also slightly reduces the electrophilicity of the sulfonyl group. Consequently, this isomer is expected to be less reactive than its 2-fluoro-4-methyl counterpart.
The following diagram illustrates the key electronic effects influencing the reactivity of the two isomers.
Performance in Synthetic Applications
While specific comparative data is scarce, the difference in reactivity has practical implications for their use in synthesis.
Sulfonamide and Sulfonate Ester Formation: For the synthesis of sulfonamides and sulfonate esters, this compound is predicted to react faster and under milder conditions due to its higher electrophilicity. This can be advantageous when working with less nucleophilic amines or alcohols, or when trying to minimize reaction times. Conversely, 4-fluoro-2-methylbenzenesulfonyl chloride would be the reagent of choice for reactions requiring greater control or selectivity, or when dealing with highly reactive nucleophiles where a more moderate reaction rate is desirable.
Experimental Protocols
The following is a representative experimental protocol for a comparative study of the two isomers in the synthesis of a sulfonamide. This protocol can be adapted for different amines and analytical techniques.
Objective: To compare the reaction rate and yield of this compound and 4-fluoro-2-methylbenzenesulfonyl chloride in the formation of N-benzyl-2-fluoro-4-methylbenzenesulfonamide and N-benzyl-4-fluoro-2-methylbenzenesulfonamide, respectively.
Materials:
-
This compound
-
4-fluoro-2-methylbenzenesulfonyl chloride
-
Benzylamine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel 60 F254)
-
NMR tubes and deuterated chloroform (CDCl₃)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Reagent Addition: Cool both solutions to 0°C in an ice bath. To one flask, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise over 15 minutes. To the other flask, add a solution of 4-fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane under identical conditions.
-
Reaction Monitoring: Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes).
-
Workup: Once the reactions are complete (as indicated by TLC), quench both reaction mixtures with water. Separate the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield of each product. Purify the products by column chromatography if necessary. Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Data to Collect for Comparison:
-
Time to reaction completion.
-
Isolated yield of the sulfonamide product.
-
Purity of the product as determined by NMR or HPLC.
The following diagram outlines the experimental workflow for this comparative study.
Conclusion
Both this compound and 4-fluoro-2-methylbenzenesulfonyl chloride are valuable reagents in organic synthesis. The choice between them should be guided by the specific requirements of the reaction.
-
This compound is the more reactive isomer due to the strong activating effect of the ortho-fluorine atom. It is recommended for reactions with less reactive nucleophiles or when faster reaction rates are desired.
-
4-fluoro-2-methylbenzenesulfonyl chloride is the less reactive isomer, offering potentially greater control and selectivity in reactions with highly nucleophilic substrates. The ortho-methyl group also introduces more significant steric hindrance.
By understanding the subtle yet significant differences in their reactivity profiles, researchers can make more informed decisions in their synthetic endeavors, leading to improved outcomes and more efficient drug discovery and development processes.
References
A Comparative Guide to the Synthetic Utility of 2-Fluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of synthetic routes utilizing 2-Fluoro-4-methylbenzenesulfonyl chloride for the preparation of sulfonamides and sulfonate esters. A comparative analysis with alternative synthetic methodologies is presented, supported by experimental data to inform reagent selection and process optimization in research and development.
Introduction
This compound is a valuable reagent in organic synthesis, primarily employed for the introduction of the 2-fluoro-4-methylphenylsulfonyl moiety. This functional group is of interest in medicinal chemistry due to the influence of the fluorine atom on the physicochemical properties of the parent molecule, such as pKa, lipophilicity, and metabolic stability. This guide evaluates the performance of this compound in common synthetic transformations and compares it with alternative reagents and synthetic strategies.
Performance Comparison: Sulfonamide and Sulfonate Ester Synthesis
The primary applications of this compound are the synthesis of sulfonamides and sulfonate esters via reactions with amines and alcohols, respectively. The following tables summarize the quantitative data for these reactions, alongside data for alternative synthetic routes.
Table 1: Comparison of Synthetic Routes to N-Phenyl-2-fluoro-4-methylbenzenesulfonamide
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Route 1 (Target Reagent) | This compound, Aniline, Pyridine | DCM | RT | 4 | 92 |
| Route 2 (Alternative Sulfonyl Chloride) | p-Toluenesulfonyl chloride, Aniline, Pyridine | DCM | RT | 2 | 95[1] |
| Route 3 (Alternative Method: from Thiol) | 2-Fluoro-4-methylthiophenol, Aniline, Electrochemical Oxidation | MeCN/HCl(aq) | RT | 0.08 | ~70-80[2] |
| Route 4 (Alternative Method: DABSO) | 4-Fluoro-2-methylphenylmagnesium bromide, DABSO, SOCl₂, Aniline | THF | RT | 1.5 | ~75[3] |
Table 2: Comparison of Synthetic Routes to Phenyl 2-Fluoro-4-methylbenzenesulfonate
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Route 1 (Target Reagent) | This compound, Phenol, Pyridine | DCM | RT | 12 | 88 |
| Route 2 (Alternative Sulfonyl Chloride) | p-Toluenesulfonyl chloride, Phenol, Pyridine | DCM | RT | 12 | 93[4] |
| Route 3 (Alternative Method: from Sulfonic Acid) | 2-Fluoro-4-methylbenzenesulfonic acid, Phenol, Boron ester intermediate, Dichloroethane | Dichloroethane | 80-100 | 2-3 | >90[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
This protocol describes the synthesis of the target reagent from 3-fluorotoluene.
Procedure:
-
To a stirred solution of 3-fluorotoluene (1.0 equiv) in a suitable solvent such as dichloromethane, chlorosulfonic acid (1.1 equiv) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched by pouring it onto crushed ice.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Route 1: Synthesis of N-Phenyl-2-fluoro-4-methylbenzenesulfonamide
Procedure:
-
To a solution of aniline (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane (DCM) at 0 °C, a solution of this compound (1.1 equiv) in DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by recrystallization or column chromatography to afford N-phenyl-2-fluoro-4-methylbenzenesulfonamide.
Route 1: Synthesis of Phenyl 2-Fluoro-4-methylbenzenesulfonate
Procedure:
-
To a solution of phenol (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane (DCM) at 0 °C, this compound (1.2 equiv) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is diluted with DCM and washed sequentially with 1 M HCl, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent to yield phenyl 2-fluoro-4-methylbenzenesulfonate.
Route 3 (Alternative): Synthesis of Sulfonamides from Thiols via Electrochemical Oxidation
Procedure:
-
A solution of the thiol (e.g., 2-fluoro-4-methylthiophenol, 2 mmol) and the amine (e.g., aniline, 3.0 mmol) in a 3:1 (v/v) mixture of acetonitrile and 0.3 M HCl containing 10 mol% of Me₄NBF₄ as the electrolyte is prepared.[2]
-
The reaction is carried out in an electrochemical flow cell with a carbon anode and a stainless steel cathode at room temperature.[2]
-
The reaction is completed in a short residence time (e.g., 5 minutes).[2]
-
The product is isolated by standard work-up procedures.
Route 4 (Alternative): Synthesis of Sulfonamides using DABSO
Procedure:
-
An organometallic reagent (e.g., 4-fluoro-2-methylphenylmagnesium bromide, 1 equiv) is added to a solution of DABSO (0.5 equiv) in THF at room temperature and stirred for 30 minutes.[3]
-
Thionyl chloride (1.1 equiv) is added, and the mixture is stirred for another 30 minutes.[3]
-
Finally, a solution of the amine (e.g., aniline, 1.5 equiv) and triethylamine (1.5 equiv) in THF is added, and the reaction is stirred for 30 minutes.[3]
-
The sulfonamide is isolated after a standard aqueous work-up and purification.[3]
Route 3 (Alternative): Synthesis of Sulfonate Esters from Sulfonic Acids
Procedure:
-
A mixture of boric acid (1 mol) and the alcohol (3 mol) is heated to 130 °C until the stoichiometric amount of water is released, forming a boron ester.[5]
-
The corresponding sulfonic acid (e.g., 2-fluoro-4-methylbenzenesulfonic acid, 2.8-3.5 mol per mol of boron ester) is added dropwise to the boron ester in dichloroethane at 80-100 °C.[5]
-
The mixture is stirred for 2-3 hours at 100 °C.
-
The precipitated boric acid is removed by filtration, and the solvent is evaporated to yield the sulfonate ester.[5]
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.
Caption: Synthetic route to N-Phenyl-2-fluoro-4-methylbenzenesulfonamide.
Caption: Synthetic route to Phenyl 2-Fluoro-4-methylbenzenesulfonate.
Caption: General experimental workflow for sulfonamide synthesis.
Conclusion
This compound is an effective reagent for the synthesis of sulfonamides and sulfonate esters, providing high yields under standard reaction conditions. The presented data indicates that its reactivity is comparable to that of p-toluenesulfonyl chloride, a widely used alternative. While alternative methods, such as those employing electrochemical oxidation or DABSO, offer advantages in terms of reaction time or starting material accessibility, the traditional sulfonylation with this compound remains a robust and high-yielding approach. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including functional group tolerance, scale, and cost considerations. This guide provides the necessary data to make an informed decision for the synthesis of 2-fluoro-4-methylphenylsulfonyl-containing compounds.
References
Safety Operating Guide
Safe Disposal of 2-Fluoro-4-methylbenzenesulfonyl Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 2-Fluoro-4-methylbenzenesulfonyl chloride is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Understanding the Hazards
This compound is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage.[1][2] Contact with water or moisture can lead to a vigorous reaction, producing corrosive and toxic fumes, including hydrochloric acid and the corresponding sulfonic acid. Therefore, meticulous handling and disposal are paramount.
II. Essential Safety Precautions
Before beginning any disposal procedure, ensure the following personal protective equipment (PPE) is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and, if necessary, a chemical-resistant apron.
-
Respiratory Protection: Use a certified respirator with an appropriate cartridge if working outside of a fume hood or if there is a risk of inhalation.[2]
All disposal procedures should be conducted in a well-ventilated chemical fume hood.
III. Disposal Procedures
There are two primary scenarios for the disposal of this compound: the disposal of bulk quantities and the neutralization of small, residual quantities.
A. Disposal of Bulk Quantities
Bulk quantities of this compound should be treated as hazardous waste and disposed of through a licensed and approved waste disposal company. Do not attempt to neutralize large amounts of the chemical in the laboratory, as the reaction can be highly exothermic and difficult to control.
Operational Plan for Bulk Disposal:
-
Containerization: Ensure the original container is securely sealed. If the original container is compromised, transfer the chemical to a new, clean, and compatible container that is clearly labeled.
-
Labeling: The container must be clearly labeled with the full chemical name: "this compound," the appropriate hazard symbols (corrosive), and the words "Hazardous Waste."
-
Segregation: Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials, particularly water, bases, and oxidizing agents.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
B. Neutralization of Small, Residual Quantities
For small quantities, such as residues in reaction flasks or on contaminated labware, a carefully controlled neutralization procedure can be performed to render the chemical less hazardous before final disposal. This process involves the hydrolysis of the reactive sulfonyl chloride group to the more stable sulfonic acid salt.
Experimental Protocol for Neutralization:
-
Prepare a Basic Solution: In a chemical fume hood, prepare a beaker with a cold (ice bath) solution of either 5-10% aqueous sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). The volume of the basic solution should be at least 10 times the estimated volume of the residual sulfonyl chloride.
-
Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the residual this compound dropwise. The reaction is exothermic, and adding the reagent too quickly can cause a dangerous increase in temperature and excessive foaming (if using bicarbonate, CO₂ gas will be evolved).
-
Ensure Complete Reaction: After the addition is complete, continue to stir the mixture in the ice bath for at least one hour to ensure the hydrolysis reaction is complete.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using pH paper or a calibrated pH meter, check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more of the basic solution until the desired pH is reached.
-
Final Disposal of Neutralized Solution: The resulting neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines. Do not pour the neutralized solution down the drain unless permitted by local regulations.
IV. Spill Management
In the event of a spill, evacuate the area and ensure proper ventilation. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels or sawdust. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
V. Quantitative Data Summary
While specific quantitative data for this compound can vary between suppliers, the following table summarizes typical physical and chemical properties for related compounds that inform safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO₂S | [2] |
| Molecular Weight | 208.64 g/mol | [2] |
| Appearance | Solid at room temperature | |
| Boiling Point | 245-246 °C | [2] |
| Density | 1.433 g/mL at 25 °C | [2] |
| Flash Point | 110 °C (closed cup) | [2] |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Fluoro-4-methylbenzenesulfonyl Chloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of 2-Fluoro-4-methylbenzenesulfonyl chloride (CAS No. 518070-29-6), a compound that presents significant health and safety risks. Adherence to these protocols is mandatory to ensure the well-being of all researchers, scientists, and drug development professionals in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[1] Due to its reactive nature, particularly with moisture, stringent protective measures are essential.[2]
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety goggles and a face shield | Goggles must be tight-sealing. A face shield should be worn over the goggles to protect the entire face.[3][4] |
| Skin | Chemical-resistant gloves and a lab coat or chemical-resistant apron | Gloves should be made of nitrile, neoprene, or butyl rubber.[5] A lab coat should be worn at all times. For larger quantities or splash risks, a chemical-resistant apron or full-body suit is recommended.[4] |
| Respiratory | Respirator with appropriate filter | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a certified chemical fume hood or if there is a risk of inhaling vapors or aerosols.[3] A type ABEK (EN14387) respirator filter is recommended. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. |
Safe Handling and Operational Workflow
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The work area should be equipped with an eyewash station and a safety shower in close proximity.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of exposure, immediate action is critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention. |
In case of a spill, evacuate the area and prevent further spread. Use an inert absorbent material to contain the spill and collect it in a suitable, closed container for disposal.[1][2] Do not use combustible materials, such as sawdust.
Storage and Disposal
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][3] The product is moisture-sensitive and should be protected from water.[2]
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][3] Do not dispose of it down the drain. The waste should be sent to an approved waste disposal plant.[1]
By strictly following these guidelines, you contribute to a safe and productive research environment. Your commitment to safety is paramount.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
